WY-50295
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H18NO3- |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/p-1 |
InChI Key |
QWFAMXAVDCZEBZ-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
WY-50295 Tromethamine: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WY-50295 tromethamine is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of the available preclinical data on this compound tromethamine, including its mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways. Quantitative data are presented in tabular format for clarity, and experimental methodologies are described. Signaling and experimental workflow diagrams are provided to visually represent the core concepts. While preclinical data are promising, publicly available information regarding the pharmacokinetics, synthesis, and clinical development of this compound tromethamine is limited.
Introduction
Leukotrienes are potent inflammatory eicosanoids produced predominantly by leukocytes. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the first and rate-limiting step in the leukotriene biosynthetic pathway. The products of this pathway, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and leukotriene B₄ (LTB₄), are powerful mediators of inflammation, contributing to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.[1]
Given the central role of 5-LO in leukotriene production, its inhibition represents a compelling therapeutic strategy for the treatment of leukotriene-mediated diseases such as asthma, allergic rhinitis, and other inflammatory conditions. This compound tromethamine has been identified as a novel, orally active, and selective inhibitor of 5-lipoxygenase.
Mechanism of Action
This compound tromethamine exerts its pharmacological effect by directly and selectively inhibiting the 5-lipoxygenase enzyme. This inhibition is reversible and does not appear to be dependent on the concentration of the substrate, arachidonic acid.[1] By blocking 5-LO, this compound tromethamine effectively halts the downstream production of all leukotrienes, thereby mitigating their pro-inflammatory effects.
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for this compound tromethamine.
Figure 1: 5-Lipoxygenase signaling pathway and inhibition by this compound tromethamine.
Preclinical Efficacy
The inhibitory activity of this compound tromethamine has been evaluated in various in vitro and in vivo models.
In Vitro Inhibitory Activity
This compound tromethamine has demonstrated potent inhibitory activity against 5-lipoxygenase in a range of cell types. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Cell Type/Enzyme Source | IC₅₀ (µM) | Reference |
| Rat Peritoneal Exudate Cells | 0.055 | [1] |
| Mouse Macrophages | 0.16 | [1] |
| Human Peripheral Neutrophils | 1.2 | [1] |
| Fragmented Guinea Pig Lung (Peptidoleukotrienes) | 0.63 | [1] |
| Soluble 5-Lipoxygenase (Guinea Pig) | 5.7 | [1] |
| Rat Blood Leukocytes (in vitro) | 8.1 | [1] |
| Rat Whole Blood Leukocytes (in vitro) | 40 | [2] |
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound Tromethamine.
Notably, the compound shows selectivity for 5-lipoxygenase, as it was found to be essentially inactive against 12-lipoxygenase, 15-lipoxygenase, prostaglandin (B15479496) H synthetase, and human phospholipase A₂ at concentrations up to 500 µM and 50 µM, respectively.[1]
A significant observation is the reduced activity of this compound tromethamine in human whole blood, where it did not inhibit LTB₄ production at concentrations up to 200 µM.[2] This is attributed to high-affinity binding to human serum albumin, which limits the availability of the free drug to act on 5-lipoxygenase in leukocytes.[2]
In Vivo Efficacy
Oral administration of this compound tromethamine has shown efficacy in animal models, demonstrating its potential as an orally active therapeutic agent.
| Animal Model | Administration Route | Pretreatment Time | ED₅₀ (mg/kg) | Reference |
| Rat (ex vivo LTB₄ production) | Oral (p.o.) | 4 hours | 19.6 | [1] |
| Rat (ex vivo LTB₄ production) | Oral (p.o.) | - | 18 | [2] |
| Guinea Pig (ovalbumin-induced bronchoconstriction) | Intravenous (i.v.) | 5 minutes | 2.5 | [1] |
| Guinea Pig (ovalbumin-induced bronchoconstriction) | Oral (p.o.) | 4 hours | 7.3 | [1] |
Table 2: In Vivo Efficacy of this compound Tromethamine.
The compound exhibits a long duration of action, with significant activity still evident after an 18-hour pretreatment in the allergic bronchoconstriction model.[1]
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound tromethamine are not publicly available. However, based on the cited literature, the following are generalized methodologies for the key experiments performed.
5-Lipoxygenase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the production of leukotrienes from arachidonic acid in isolated cells or with a purified enzyme.
Figure 2: General workflow for an in vitro 5-lipoxygenase inhibition assay.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (In Vivo)
This is a classic animal model of allergic asthma used to evaluate the efficacy of potential anti-asthmatic drugs.
Figure 3: General workflow for an ovalbumin-induced bronchoconstriction model.
Pharmacokinetics, Synthesis, and Clinical Trials
As of the latest available information, there is a lack of publicly accessible data regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion), chemical synthesis, and the status of any clinical trials for this compound tromethamine. The tromethamine salt form is often used to improve the solubility and stability of acidic drugs.
Conclusion
This compound tromethamine is a potent and selective 5-lipoxygenase inhibitor with demonstrated efficacy in preclinical in vitro and in vivo models of allergic inflammation. Its oral activity and long duration of action suggest its potential as a therapeutic agent for leukotriene-mediated diseases such as asthma. However, the significantly reduced activity in human whole blood due to high plasma protein binding presents a potential challenge for its clinical development. Further studies are required to fully elucidate its pharmacokinetic profile, safety, and efficacy in humans. The lack of recent publications on this compound may indicate that its development was discontinued, though this is not confirmed in the public domain.
References
The Discovery and Development of WY-50295: A Selective 5-Lipoxygenase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WY-50295, chemically known as N-(3-phenoxycinnamyl)acetohydroxamic acid, emerged from early research as a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Introduction
The 5-lipoxygenase pathway, which converts arachidonic acid into bioactive leukotrienes, represents a critical target for the development of novel anti-inflammatory therapies. The products of this pathway, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful chemoattractants for inflammatory cells and potent bronchoconstrictors. Consequently, inhibition of 5-LO has been a major focus of drug discovery efforts aimed at treating asthma and other leukotriene-driven pathologies. This compound was identified as a promising candidate from a series of hydroxamic acid derivatives with the potential for potent and selective 5-LO inhibition.
Discovery and Synthesis
The synthesis of this compound, or N-(3-phenoxycinnamyl)acetohydroxamic acid, involves a multi-step chemical process. While the specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, the general synthesis of acetohydroxamic acids can be described. Typically, this involves the reaction of a carboxylic acid or its derivative (such as an ester or acyl chloride) with hydroxylamine (B1172632).
A plausible synthetic route for this compound would likely begin with the appropriate cinnamic acid derivative, 3-(3-phenoxyphenyl)propenoic acid. This precursor would then be activated, for example, by conversion to its corresponding acyl chloride or ester. The activated intermediate would subsequently be reacted with hydroxylamine or a protected form of hydroxylamine, followed by deprotection if necessary, to yield the final N-(3-phenoxycinnamyl)acetohydroxamic acid product. The tromethamine salt of this compound is then prepared by reacting the free acid with tromethamine in a suitable solvent.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the initial steps in the conversion of arachidonic acid to leukotrienes, thereby reducing the production of these pro-inflammatory mediators.
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
Preclinical Data
The preclinical evaluation of this compound demonstrated its potent and selective inhibitory activity against 5-lipoxygenase in a variety of in vitro and in vivo models.
In Vitro and Ex Vivo Efficacy
The inhibitory activity of this compound was assessed in various cell-based and cell-free assays. The following tables summarize the key quantitative data.
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound
| Assay System | IC50 (µM) |
| Rat Peritoneal Exudate Cells | 0.055 |
| Mouse Macrophages | 0.16 |
| Human Peripheral Neutrophils | 1.2 |
| Rat Blood Leukocytes | 8.1 |
| Guinea Pig Peritoneal Exudate Cells (soluble 5-LO) | 5.7 |
| Fragmented Guinea Pig Lung (peptidoleukotriene release) | 0.63 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Pretreatment Time | ED50 (mg/kg) |
| Rat (ex vivo LTB4 production in blood leukocytes) | p.o. | 4 h | 19.6 |
| Guinea Pig (ovalbumin-induced bronchoconstriction) | i.v. | 5 min | 2.5 |
| Guinea Pig (ovalbumin-induced bronchoconstriction) | p.o. | 4 h | 7.3 |
Selectivity Profile
This compound exhibited a high degree of selectivity for 5-lipoxygenase over other related enzymes in the arachidonic acid cascade.
Table 3: Selectivity of this compound Against Other Enzymes
| Enzyme | Concentration Tested (µM) | Result |
| 12-Lipoxygenase | up to 500 | Inactive |
| 15-Lipoxygenase | up to 500 | Inactive |
| Prostaglandin H Synthetase | up to 500 | Inactive |
| Human Phospholipase A2 | up to 50 | Inactive |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro 5-Lipoxygenase Activity Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against 5-lipoxygenase.
Objective: To quantify the inhibition of 5-lipoxygenase activity by this compound in a cell-free or cellular system.
Materials:
-
Test compound (this compound)
-
5-Lipoxygenase enzyme source (e.g., purified enzyme, cell lysate)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or HPLC system for detection of leukotriene products.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine the 5-lipoxygenase enzyme source with the assay buffer.
-
Add the diluted this compound or vehicle control to the reaction vessel and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by rapid cooling).
-
Analyze the reaction mixture for the presence of 5-LO products (e.g., LTB4, 5-HETE) using a suitable analytical method such as spectrophotometry (measuring the formation of conjugated dienes at 234 nm) or reverse-phase HPLC.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Ex Vivo Leukotriene B4 Production Assay
This protocol outlines a general method for measuring the ex vivo inhibition of LTB4 production in whole blood.
Objective: To assess the ability of orally administered this compound to inhibit LTB4 synthesis in whole blood upon ex vivo stimulation.
Procedure:
-
Administer this compound or vehicle control to rats via oral gavage.
-
At a specified time point post-administration (e.g., 4 hours), collect whole blood samples.
-
Stimulate the whole blood samples with a calcium ionophore (e.g., A23187) to induce LTB4 production.
-
Incubate the stimulated blood samples at 37°C for a defined period.
-
Stop the reaction and separate the plasma.
-
Extract LTB4 from the plasma using a suitable method (e.g., solid-phase extraction).
-
Quantify the LTB4 levels using a competitive enzyme immunoassay (EIA) or LC-MS/MS.
-
Calculate the percentage of inhibition of LTB4 production for the this compound treated group compared to the vehicle control group and determine the ED50 value.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs
This protocol describes a widely used in vivo model to evaluate the efficacy of anti-asthmatic compounds.
Objective: To determine the protective effect of this compound against allergen-induced bronchoconstriction in sensitized guinea pigs.
Procedure:
-
Sensitization: Sensitize guinea pigs to ovalbumin by intraperitoneal injection of ovalbumin emulsified in an adjuvant (e.g., aluminum hydroxide).
-
Drug Administration: After a sensitization period (e.g., 2-3 weeks), administer this compound or vehicle control intravenously or orally at specified pretreatment times.
-
Anesthesia and Surgical Preparation: Anesthetize the guinea pigs and perform a tracheotomy to allow for mechanical ventilation and measurement of airway resistance and compliance.
-
Allergen Challenge: Challenge the animals with an intravenous or aerosolized administration of ovalbumin to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously monitor changes in airway mechanics (e.g., increased pulmonary resistance, decreased dynamic compliance) as an index of bronchoconstriction.
-
Data Analysis: Quantify the peak bronchoconstrictor response and calculate the percentage of inhibition in the this compound treated group compared to the vehicle control group to determine the ED50 value.
Conclusion
An In-depth Technical Guide on the Biological Activity of WY-50295
This technical guide provides a comprehensive overview of the biological activity of WY-50295, a potent and selective 5-lipoxygenase inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the metabolic pathway of arachidonic acid. By inhibiting 5-LO, this compound effectively blocks the production of leukotrienes, which are potent inflammatory mediators involved in various pathological conditions, including asthma.[1] Its activity has been demonstrated to be reversible in purified human blood neutrophils.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the arachidonic acid cascade.
References
An In-depth Technical Guide to WY-50295: A Potent 5-Lipoxygenase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of WY-50295, a potent and selective 5-lipoxygenase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Chemical Structure and Properties
This compound, also known by its chemical name S(α)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, is a naphthaleneacetic acid derivative. It is often used as its tromethamine salt to enhance its utility in experimental settings.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
| Molecular Formula | C₂₃H₁₉NO₃ |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 123016-21-7 |
| SMILES String | C--INVALID-LINK--C(=O)O |
| Stereochemistry | Absolute, with one defined stereocenter |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma.
The mechanism of action of this compound is the direct inhibition of 5-lipoxygenase, thereby blocking the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene synthesis. This selectivity for 5-LO over other lipoxygenases and cyclooxygenases makes it a targeted anti-inflammatory agent.
Table 3: In Vitro and In Vivo Activity of this compound Tromethamine
| Assay | System | IC₅₀ / ED₅₀ | Reference |
| 5-Lipoxygenase Inhibition | Rat Peritoneal Exudate Cells | 0.055 µM | |
| 5-Lipoxygenase Inhibition | Mouse Macrophages | 0.16 µM | |
| 5-Lipoxygenase Inhibition | Human Peripheral Neutrophils | 1.2 µM | |
| 5-Lipoxygenase Inhibition | Rat Blood Leukocytes | 8.1 µM | |
| Peptidoleukotriene Release | Fragmented Guinea Pig Lung | 0.63 µM | |
| Ex Vivo LTB₄ Production | Rat Blood Leukocytes (p.o.) | 19.6 mg/kg | |
| Ovalbumin-induced Bronchoconstriction | Anesthetized Sensitized Guinea Pigs (i.v.) | 2.5 mg/kg | |
| Ovalbumin-induced Bronchoconstriction | Anesthetized Sensitized Guinea Pigs (p.o.) | 7.3 mg/kg |
Note: The activity of this compound is significantly reduced in human whole blood due to high-affinity binding to human serum albumin.
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A source of 5-lipoxygenase (e.g., from rat peritoneal exudate cells, mouse macrophages, or human peripheral neutrophils) is prepared. The substrate, arachidonic acid, is prepared in a suitable buffer.
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme preparation for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the reaction, typically a hydroperoxide, is measured. A common method is spectrophotometric detection of the conjugated diene at 234 nm.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Leukotriene B₄ (LTB₄) Production Measurement
This assay quantifies the amount of LTB₄, a specific downstream product of the 5-lipoxygenase pathway, produced by cells.
Methodology:
-
Cell Stimulation: Leukocytes (e.g., from rat blood or human peripheral neutrophils) are stimulated with a calcium ionophore (e.g., A23187) in the presence or absence of the test compound (this compound).
-
Sample Collection: After a specific incubation time, the reaction is stopped, and the cell supernatant is collected.
-
Quantification: The concentration of LTB₄ in the supernatant is measured using a specific and sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of LTB₄ produced in the presence of the test compound is compared to the amount produced in the vehicle control to determine the extent of inhibition.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is used to assess the efficacy of anti-asthmatic compounds in a relevant animal model of allergic bronchoconstriction.
Methodology:
-
Sensitization: Guinea pigs are actively sensitized to ovalbumin, typically through intraperitoneal injections of ovalbumin emulsified with an adjuvant like aluminum hydroxide. A booster dose may be given after a couple of weeks.
-
Drug Administration: The test compound (this compound) or vehicle is administered to the sensitized animals via the desired route (e.g., intravenous or oral) at a specified time before the antigen challenge.
-
Antigen Challenge: The anesthetized and mechanically ventilated guinea pigs are challenged with an aerosolized solution of ovalbumin to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Changes in airway resistance or a similar measure of lung function are continuously monitored.
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the magnitude of the ovalbumin-induced bronchoconstriction in the treated group to that in the vehicle-treated control group. The ED₅₀, the dose that causes 50% inhibition, can then be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for evaluating 5-lipoxygenase inhibitors.
The Role of WY-50295 in Leukotriene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LO) pathway and are implicated in the pathophysiology of a range of inflammatory diseases, including asthma.[1][2] Consequently, the inhibition of leukotriene synthesis represents a key therapeutic strategy. This technical guide provides an in-depth overview of the role of WY-50295, a selective inhibitor of 5-lipoxygenase, in the modulation of leukotriene synthesis. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its activity.
Introduction to Leukotriene Synthesis and the Role of 5-Lipoxygenase
Leukotrienes are synthesized from arachidonic acid, which is released from cell membrane phospholipids (B1166683) by phospholipase A2.[1] The key enzyme in this pathway is 5-lipoxygenase (5-LO), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotriene A4 (LTA4).[1][3] LTA4 is an unstable epoxide that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3][4]
LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion.[1][2] Given their central role in inflammation, inhibition of the 5-LO pathway is a validated approach for the treatment of inflammatory conditions.
This compound: A Selective 5-Lipoxygenase Inhibitor
This compound is an orally active and selective inhibitor of 5-lipoxygenase.[5][6] Its primary mechanism of action is the direct inhibition of the 5-LO enzyme, thereby blocking the synthesis of all leukotrienes.[7] This targeted action prevents the downstream pro-inflammatory effects mediated by both LTB4 and the cysteinyl leukotrienes.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound has been evaluated in a variety of in vitro and ex vivo systems. The following table summarizes the key quantitative data on its efficacy.
| Cell Type/System | Parameter | Value | Reference |
| Rat Peritoneal Exudate Cells | IC50 | 0.055 µM | [7] |
| Mouse Macrophages | IC50 | 0.16 µM | [7] |
| Human Peripheral Neutrophils | IC50 | 1.2 µM | [7] |
| Rat Blood Leukocytes | IC50 | 8.1 µM | [7] |
| Rat Whole Blood Leukocytes (in vitro) | IC50 | 40 µM | [5][8] |
| Guinea Pig Peritoneal Exudate Cells (cell-free 5-LO) | IC50 | 5.7 µM | [7] |
| Fragmented Guinea Pig Lung (peptidoleukotriene release) | IC50 | 0.63 µM | [7] |
| Rat Blood Leukocytes (ex vivo, oral administration) | ED50 | 18 mg/kg | [5][8] |
| Rat Blood Leukocytes (ex vivo, oral administration) | ED50 | 19.6 mg/kg | [7] |
| Ovalbumin-induced Bronchoconstriction (guinea pig, i.v.) | ED50 | 2.5 mg/kg | [7] |
| Ovalbumin-induced Bronchoconstriction (guinea pig, p.o.) | ED50 | 7.3 mg/kg | [7] |
Note: IC50 represents the half-maximal inhibitory concentration, while ED50 represents the half-maximal effective dose.
Signaling Pathways and Experimental Workflows
Leukotriene Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the leukotriene synthesis pathway and the point of intervention for this compound.
Caption: Leukotriene synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow for evaluating the inhibitory effect of this compound on leukotriene synthesis in a cell-based assay.
Caption: Workflow for evaluating this compound's inhibition of LTB4 synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell-Based Assay for LTB4 Inhibition in Human Neutrophils
Objective: To determine the in vitro potency of this compound in inhibiting LTB4 production in stimulated human neutrophils.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Calcium Ionophore A23187
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
Human whole blood
Procedure:
-
Neutrophil Isolation: Isolate human peripheral blood neutrophils from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Pre-incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Add 10 µL of Calcium Ionophore A23187 (final concentration 5 µM) to each well to stimulate LTB4 production. Incubate for 10 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes at 4°C. Collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Free 5-Lipoxygenase Enzyme Assay
Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of 5-lipoxygenase.
Materials:
-
Purified recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid
-
Calcium chloride (CaCl2)
-
Adenosine triphosphate (ATP)
-
Tris-HCl buffer
-
This compound
-
DMSO
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.4), CaCl2, and ATP.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the reaction buffer.
-
Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, purified 5-LO enzyme, and either this compound solution or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. Incubate for 5 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding two volumes of cold methanol.
-
Extraction: Extract the lipoxygenase products by adding two volumes of dichloromethane. Vortex and centrifuge to separate the phases. Collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.
-
HPLC Analysis: Reconstitute the dried extract in the mobile phase and analyze the formation of 5-LO products (e.g., 5-HETE and LTB4 isomers) by RP-HPLC with UV detection.
-
Data Analysis: Quantify the peak areas of the 5-LO products. Calculate the percentage inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of 5-lipoxygenase, effectively blocking the synthesis of pro-inflammatory leukotrienes. The quantitative data presented in this guide demonstrates its efficacy across various cellular and cell-free systems. The detailed experimental protocols provide a framework for researchers to further investigate the activity of this compound and other 5-LO inhibitors. The targeted inhibition of the leukotriene pathway by compounds such as this compound holds significant therapeutic potential for the management of a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil recruitment depends on platelet-derived leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
WY-50295: A Selective 5-Lipoxygenase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WY-50295 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in a variety of inflammatory and allergic responses, making 5-LO a significant therapeutic target for diseases such as asthma, allergic rhinitis, and other inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthetic pathway. By blocking this step, this compound effectively reduces the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating their pro-inflammatory and bronchoconstrictive effects.
Signaling Pathway of 5-Lipoxygenase
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and presented to the 5-LO enzyme. The subsequent enzymatic reactions lead to the production of various leukotrienes that act on their respective receptors to mediate inflammatory responses.
Figure 1. The 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been evaluated in various in vitro and ex vivo systems. The half-maximal inhibitory concentration (IC50) values demonstrate its significant activity against 5-lipoxygenase.
| System | IC50 (µM) | Reference |
| Rat Peritoneal Exudate Cells | 0.055 | [1] |
| Mouse Macrophages | 0.16 | [1] |
| Human Peripheral Neutrophils | 1.2 | [1] |
| Guinea Pig Peritoneal Exudate Cells (soluble 5-LO) | 5.7 | [1] |
| Rat Blood Leukocytes | 8.1 | [1] |
| Fragmented Guinea Pig Lung (Peptidoleukotriene release) | 0.63 | [1] |
Selectivity Profile
This compound exhibits a high degree of selectivity for 5-lipoxygenase over other related enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and cyclooxygenase (COX) enzymes.
| Enzyme | Inhibitory Activity | Concentration Tested | Reference |
| 12-Lipoxygenase | Inactive | Up to 500 µM | [1] |
| 15-Lipoxygenase | Inactive | Up to 500 µM | [1] |
| Prostaglandin (B15479496) H Synthetase (COX) | Inactive | Up to 500 µM | [1] |
| Human Phospholipase A2 | Inactive | Up to 50 µM | [1] |
In Vivo Efficacy
The oral activity and duration of action of this compound have been demonstrated in preclinical models of allergic bronchoconstriction.
| Model | Route of Administration | ED50 (mg/kg) | Pretreatment Time | Reference |
| Ovalbumin-induced bronchoconstriction (Guinea Pig) | Intravenous (i.v.) | 2.5 | 5 minutes | [1] |
| Ovalbumin-induced bronchoconstriction (Guinea Pig) | Oral (p.o.) | 7.3 | 4 hours | [1] |
| Ex vivo LTB4 production in rat blood leukocytes | Oral (p.o.) | 19.6 | 4 hours | [1] |
Experimental Protocols
Preparation of this compound Tromethamine
For in vitro and in vivo studies, this compound is typically used as its tromethamine salt to enhance aqueous solubility.[2] A stock solution is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, for in vitro assays, or in a vehicle appropriate for oral or intravenous administration in animal studies.
5-Lipoxygenase Inhibition Assay in Rat Peritoneal Exudate Cells
This protocol outlines the determination of the IC50 value of this compound in rat peritoneal exudate cells.
Figure 2. Workflow for the 5-Lipoxygenase Inhibition Assay.
-
Induction and Collection of Peritoneal Exudate Cells: Peritonitis is induced in rats by intraperitoneal injection of a sterile irritant such as glycogen. After a few hours, the peritoneal cavity is lavaged with a buffered saline solution to collect the exudate rich in inflammatory cells, primarily neutrophils and macrophages.
-
Cell Preparation: The collected cells are washed by centrifugation to remove contaminants and resuspended in a suitable buffer at a specific concentration.
-
Inhibition Assay:
-
Aliquots of the cell suspension are pre-incubated with various concentrations of this compound or vehicle (control) for a short period.
-
Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187, which stimulates 5-LO activity.
-
The reaction is allowed to proceed for a defined time at 37°C and then terminated.
-
-
Leukotriene Quantification: The amount of LTB4 produced is quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The percentage of inhibition of LTB4 production is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Selectivity Assays (12-LO, 15-LO, and COX)
To determine the selectivity of this compound, its inhibitory activity is assessed against other key enzymes in the arachidonic acid metabolic pathway.
-
12- and 15-Lipoxygenase Assays: These assays are typically performed using purified or recombinant enzymes. The activity of the enzyme is monitored spectrophotometrically by measuring the formation of the conjugated diene hydroperoxide product from a suitable substrate (e.g., linoleic or arachidonic acid) at a specific wavelength (e.g., 234 nm). The assay is run in the presence and absence of various concentrations of this compound to determine its inhibitory effect.
-
Cyclooxygenase (COX-1 and COX-2) Assays: The inhibitory activity against COX-1 and COX-2 can be evaluated using various methods, including whole blood assays or assays with purified enzymes.
-
Whole Blood Assay: This assay measures the production of thromboxane (B8750289) B2 (TXB2) as an indicator of COX-1 activity and prostaglandin E2 (PGE2) as an indicator of COX-2 activity in response to specific stimuli.
-
Purified Enzyme Assay: Purified COX-1 and COX-2 enzymes are incubated with arachidonic acid in the presence and absence of this compound. The formation of prostaglandin products is then quantified.
-
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is used to evaluate the efficacy of this compound in an allergic asthma-like condition.
Figure 3. Experimental Workflow for the Ovalbumin-Induced Bronchoconstriction Model.
-
Sensitization: Guinea pigs are sensitized to ovalbumin by intraperitoneal injection of ovalbumin emulsified in an adjuvant.
-
Drug Administration: After a sensitization period, animals are treated with this compound or vehicle at a specified time before the antigen challenge.
-
Antigen Challenge: The sensitized and treated animals are challenged with an aerosol of ovalbumin to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Changes in airway mechanics, such as increased airway resistance and decreased dynamic lung compliance, are measured to quantify the degree of bronchoconstriction.
-
ED50 Determination: The dose of this compound that produces a 50% inhibition of the ovalbumin-induced bronchoconstriction (ED50) is calculated.
Conclusion
This compound is a highly potent and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its favorable pharmacological profile makes it a valuable tool for research into the role of leukotrienes in various disease states and a potential lead compound for the development of novel anti-inflammatory and anti-allergic therapies. The detailed experimental protocols provided in this guide offer a foundation for the further investigation and characterization of this compound and other 5-LO inhibitors.
References
Preclinical Profile of WY-50295: A 5-Lipoxygenase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for WY-50295, a potent and selective 5-lipoxygenase (5-LO) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Efficacy Data
This compound tromethamine has demonstrated significant inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in various pathological conditions, including asthma. The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models.
In Vitro Efficacy
This compound has been shown to be a potent inhibitor of 5-lipoxygenase in various cell-based and cell-free assays. The half-maximal inhibitory concentration (IC50) values demonstrate its activity across different species and cell types.
| Assay System | Species | IC50 (µM) | Selectivity |
| Soluble 5-lipoxygenase | Guinea Pig | 5.7 | Inactive against 12-lipoxygenase, 15-lipoxygenase, prostaglandin (B15479496) H synthetase (up to 500 µM), and human phospholipase A2 (up to 50 µM).[1] |
| Rat Peritoneal Exudate Cells | Rat | 0.055 | Did not affect prostaglandin generation at concentrations up to 10 µM.[1] |
| Mouse Macrophages | Mouse | 0.16 | Did not affect prostaglandin generation at concentrations up to 1 µM.[1] |
| Human Peripheral Neutrophils | Human | 1.2 | The inhibitory activity was found to be reversible.[1] |
| Rat Blood Leukocytes | Rat | 8.1 | N/A |
| Fragmented Guinea Pig Lung (Peptidoleukotriene Release) | Guinea Pig | 0.63 | N/A |
In Vivo Efficacy
Oral and intravenous administration of this compound has demonstrated its efficacy in animal models of allergic bronchoconstriction, a key feature of asthma.
| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Pretreatment Time |
| Ovalbumin-induced Bronchoconstriction | Guinea Pig | Intravenous (i.v.) | 2.5 | 5 minutes |
| Ovalbumin-induced Bronchoconstriction | Guinea Pig | Oral (p.o.) | 7.3 | 4 hours |
| Ex vivo Leukotriene B4 Production in Rat Blood | Rat | Oral (p.o.) | 19.6 | 4 hours |
Significant activity in the ovalbumin-induced bronchoconstriction model was also reported with an 18-hour pretreatment time, indicating a long duration of action.[1]
Mechanism of Action: 5-Lipoxygenase Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthesis pathway, which is initiated by the release of arachidonic acid from the cell membrane. The following diagram illustrates the signaling cascade and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. However, based on the published data and standard pharmacological methods, the following outlines the likely procedures for the key efficacy studies.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs
This model is a standard method for evaluating the efficacy of anti-asthmatic drugs. The general workflow is as follows:
Methodology Outline:
-
Sensitization: Male Hartley guinea pigs are sensitized to ovalbumin, typically through intraperitoneal injections or repeated aerosol exposure. This process induces an allergic phenotype.
-
Drug Administration: Prior to the antigen challenge, animals are treated with this compound or vehicle control via the specified route (intravenous or oral) and at defined pretreatment times (e.g., 5 minutes, 4 hours, or 18 hours).
-
Antigen Challenge: Sensitized and treated animals are exposed to an aerosol of ovalbumin to induce an asthmatic response, leading to bronchoconstriction.
-
Measurement of Bronchoconstriction: Airway mechanics, such as airway resistance and dynamic lung compliance, are measured to quantify the degree of bronchoconstriction. The efficacy of this compound is determined by its ability to inhibit the ovalbumin-induced changes in these parameters.
Ex vivo Leukotriene B4 Production in Rat Blood
This assay measures the ability of a compound administered in vivo to inhibit the synthesis of leukotriene B4 (LTB4) in blood samples stimulated ex vivo.
Methodology Outline:
-
In Vivo Dosing: Rats are orally administered with this compound or vehicle control.
-
Blood Collection: At a specified time point after dosing (e.g., 4 hours), blood samples are collected.
-
Ex Vivo Stimulation: The whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce the production of LTB4 from leukocytes.
-
LTB4 Measurement: The reaction is stopped, and plasma is separated. The concentration of LTB4 in the plasma is quantified using a specific immunoassay (e.g., ELISA) or by chromatographic methods (e.g., LC-MS/MS).
-
Data Analysis: The ED50 is calculated as the dose of this compound that causes a 50% reduction in LTB4 production compared to the vehicle-treated group.
Pharmacokinetics and Toxicology
Summary and Future Directions
This compound is a potent and selective 5-lipoxygenase inhibitor with demonstrated efficacy in preclinical models of asthma. Its mechanism of action is well-defined, and it shows promise as a potential therapeutic agent for leukotriene-mediated diseases. However, the lack of publicly available, in-depth pharmacokinetic and toxicology data presents a significant gap in its preclinical characterization. Further studies would be required to fully understand its drug-like properties and to assess its potential for clinical development. The high degree of binding to human serum albumin is a critical factor that would need to be addressed in any future development efforts.
For researchers and drug development professionals, this compound serves as an interesting case study of a potent 5-LO inhibitor. The provided data can be a valuable reference for the design and interpretation of studies on new chemical entities targeting the 5-lipoxygenase pathway.
References
WY-50295: A Technical Profile of a Potent 5-Lipoxygenase Inhibitor
Disclaimer: This document summarizes the publicly available pharmacological data for WY-50295. Extensive searches for toxicological data and detailed experimental protocols yielded limited to no information. The information herein is intended for researchers, scientists, and drug development professionals and should not be considered a complete profile for clinical or regulatory purposes.
Executive Summary
This compound is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, including asthma. This compound has demonstrated significant inhibitory activity against 5-LO in a range of in vitro and in vivo models, suggesting its potential as a therapeutic agent for leukotriene-dependent pathologies. A notable characteristic of this compound is the species-specific difference in its activity in whole blood, attributed to differential binding to serum albumin. This technical guide provides a summary of the available pharmacology of this compound, presenting quantitative data in structured tables and visualizing key pathways and processes.
Pharmacology
Mechanism of Action
This compound selectively inhibits the 5-lipoxygenase enzyme, which is responsible for the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. This inhibition is reversible and does not appear to be dependent on the substrate concentration.[1] The selectivity of this compound for 5-LO is high, with minimal to no inhibitory activity observed against other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and prostaglandin (B15479496) H synthetase, at concentrations up to 500 µM.[1] Furthermore, it does not inhibit human phospholipase A2 at concentrations up to 50 µM.[1]
Caption: Mechanism of action of this compound in the leukotriene synthesis pathway.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against 5-lipoxygenase across various cell types and preparations. The IC50 values, representing the concentration required to inhibit 50% of the enzyme activity, are summarized in the table below.
| Cell Type/Preparation | Species | IC50 (µM) | Reference |
| Peritoneal Exudate Cells | Rat | 0.055 | [1] |
| Macrophages | Mouse | 0.16 | [1] |
| Peripheral Neutrophils | Human | 1.2 | [1] |
| Blood Leukocytes | Rat | 8.1 | [1] |
| Fragmented Lung (Peptidoleukotriene release) | Guinea Pig | 0.63 | [1] |
| Soluble 5-Lipoxygenase | Guinea Pig | 5.7 | [1] |
| Whole Blood Leukocytes (LTB4 formation) | Rat | 40 | [2] |
| Whole Blood (LTB4 formation) | Human | >200 | [2] |
In Vivo Activity
Oral administration of this compound has been shown to be effective in animal models of allergic bronchoconstriction and in inhibiting leukotriene B4 production. The ED50 values, representing the dose required to achieve 50% of the maximum effect, are presented below.
| Model | Species | Administration | Pretreatment Time | ED50 (mg/kg) | Reference |
| Ex vivo LTB4 production in blood leukocytes | Rat | Oral (p.o.) | 4 hours | 19.6 | [1] |
| Ovalbumin-induced bronchoconstriction | Guinea Pig | Intravenous (i.v.) | 5 minutes | 2.5 | [1] |
| Ovalbumin-induced bronchoconstriction | Guinea Pig | Oral (p.o.) | 4 hours | 7.3 | [1] |
| Ex vivo LTB4 formation in whole blood | Rat | Oral (p.o.) | - | 18 | [2] |
Species-Specific Activity and Protein Binding
A significant finding for this compound is its lack of activity in human whole blood, contrasting with its efficacy in rats.[2] This discrepancy is attributed to high-affinity binding of this compound to human serum albumin, which is significantly different from its binding to rat serum albumin.[2] This suggests that in human whole blood, the concentration of free, active this compound is insufficient to inhibit 5-lipoxygenase.
Caption: Differential activity of this compound in rat versus human whole blood.
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. The following are generalized descriptions of the types of assays likely employed.
In Vitro 5-Lipoxygenase Inhibition Assay (Generalized)
-
Cell Preparation: Isolate target cells (e.g., neutrophils, macrophages) from the appropriate species.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: Induce leukotriene synthesis by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Termination and Extraction: Stop the reaction and extract the leukotrienes from the cell suspension.
-
Quantification: Measure the amount of LTB4 or other leukotrienes produced using techniques such as ELISA or HPLC.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Caption: Generalized workflow for an in vitro 5-lipoxygenase inhibition assay.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (Generalized)
-
Sensitization: Sensitize guinea pigs to ovalbumin.
-
Drug Administration: Administer this compound or vehicle control intravenously or orally at a specified time before the challenge.
-
Anesthesia and Monitoring: Anesthetize the animals and monitor respiratory parameters, such as airway pressure.
-
Antigen Challenge: Administer an intravenous challenge of ovalbumin to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Record the changes in airway pressure as an indicator of the severity of bronchoconstriction.
-
Data Analysis: Determine the ED50 by comparing the inhibition of the bronchoconstrictor response in the drug-treated groups to the control group.
Toxicology Profile
A comprehensive search of publicly available literature and databases did not yield any specific toxicology data for this compound. Information regarding acute, sub-chronic, or chronic toxicity studies, as well as safety pharmacology and genotoxicity assessments, is not available in the public domain. The absence of this information is a critical data gap and precludes any assessment of the safety profile of this compound.
Conclusion
This compound is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated efficacy in preclinical in vitro and in vivo models of inflammation and allergy. Its mechanism of action is well-defined, and its pharmacological profile in animal models suggests potential therapeutic utility. However, the pronounced species difference in its activity in whole blood, due to differential albumin binding, presents a significant translational challenge. Furthermore, the complete lack of publicly available toxicology data makes it impossible to evaluate the safety and risk-benefit profile of this compound. Further research, including comprehensive toxicological evaluation and studies to address the species-specific protein binding, would be necessary to ascertain the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for WY-50295 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
WY-50295 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are lipid mediators involved in inflammatory and allergic responses, making 5-LO an attractive therapeutic target for diseases such as asthma.[1] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on 5-lipoxygenase and its downstream effects on leukotriene production.
Data Presentation
The inhibitory potency of this compound has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell/Enzyme System | Species | IC50 (µM) |
| Peritoneal Exudate Cells (Soluble 5-LO) | Guinea Pig | 5.7[1] |
| Peritoneal Exudate Cells | Rat | 0.055[1] |
| Macrophages | Mouse | 0.16[1] |
| Peripheral Neutrophils | Human | 1.2[1] |
| Blood Leukocytes | Rat | 8.1[1] |
| Fragmented Lung | Guinea Pig | 0.63[1] |
| Whole Blood Leukocytes | Rat | 40[2] |
Note: this compound shows significantly reduced activity in human whole blood, with no inhibition observed at concentrations up to 200 µM, which is attributed to high affinity binding to human serum albumin.[2]
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.
Experimental Protocols
Cell-Based Assay for Leukotriene B4 (LTB4) Production in Human Neutrophils
This protocol describes the measurement of LTB4 production in isolated human neutrophils stimulated with a calcium ionophore, and the assessment of the inhibitory effect of this compound.
Materials:
-
Human peripheral blood
-
Dextran (B179266) T-500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187 (from a stock solution in DMSO)
-
This compound
-
DMSO (for dissolving this compound)
-
LTB4 ELISA Kit
-
96-well plates
-
Centrifuge
-
Incubator (37°C)
-
Plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL in HBSS.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
-
Assay Protocol:
-
Add 180 µL of the neutrophil suspension to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in HBSS) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of Calcium Ionophore A23187 (final concentration of 1 µM) to stimulate LTB4 production.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction by placing the plate on ice and then centrifuging at 1000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LTB4 measurement.
-
-
LTB4 Measurement:
-
Quantify the amount of LTB4 in the cell supernatants using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Fluorometric 5-Lipoxygenase Enzyme Inhibition Assay
This protocol outlines a cell-free enzymatic assay to directly measure the inhibitory effect of this compound on 5-lipoxygenase activity using a fluorometric method.
Materials:
-
Recombinant human 5-lipoxygenase (5-LO) enzyme
-
5-LO Assay Buffer
-
5-LO Substrate (e.g., arachidonic acid)
-
Fluorometric probe
-
This compound
-
DMSO
-
96-well white plate (for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in 5-LO Assay Buffer.
-
Prepare the 5-LO enzyme, substrate, and probe solutions according to the assay kit manufacturer's recommendations.
-
-
Assay Protocol:
-
To each well of a 96-well white plate, add the following in order:
-
5-LO Assay Buffer
-
This compound solution or vehicle (for control wells)
-
5-LO enzyme solution
-
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the 5-LO substrate and fluorometric probe mixture to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric plate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
Experimental Workflow
The following diagram provides a visual representation of the cell-based LTB4 production assay workflow.
Caption: Workflow for Cell-Based LTB4 Inhibition Assay.
References
Application Notes and Protocols for WY-50295 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-50295, also known as Pirinixic Acid or WY-14643, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation[3][4][5]. As a selective PPARα agonist, this compound is an invaluable tool for in vitro studies investigating metabolic diseases, inflammation, and cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its effects on cell viability and gene expression.
Mechanism of Action
This compound exerts its biological effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[3][4]. This signaling cascade leads to the regulation of genes involved in fatty acid oxidation and a decrease in the inflammatory response, partly through the negative inhibition of NF-κB transcriptional activity[1].
Data Presentation
Quantitative Data Summary for this compound
The following table summarizes the effective concentrations (EC₅₀) and inhibitory concentrations (IC₅₀) of this compound in various cell lines and assays. These values provide a crucial starting point for designing dose-response experiments.
| Parameter | Cell Line/System | Value | Assay | Reference |
| EC₅₀ | Murine PPARα | 0.63 µM | Luciferase Reporter Assay | [2] |
| EC₅₀ | Human PPARα | 5.0 µM | Luciferase Reporter Assay | [2] |
| EC₅₀ | Murine PPARγ | 32 µM | Luciferase Reporter Assay | [2] |
| EC₅₀ | Human PPARγ | 60 µM | Luciferase Reporter Assay | [2] |
| EC₅₀ | Human PPARδ | 35 µM | Luciferase Reporter Assay | [2] |
| EC₅₀ | HepG2 cells (mouse PPARα) | 0.04 µM | Luciferase Reporter Gene Assay | [1] |
| EC₅₀ | MCF-7 cells (human PPARα) | 0.542 µM | Luciferase Reporter Gene Assay | [1] |
| EC₅₀ | U2OS cells (human PPARα) | 12 µM | Transactivation Assay | [1] |
| IC₅₀ | A549 cells | < 3.9 µg/mL | MTT Assay | [6] |
| IC₅₀ | HCT116 cells | 6.43 ± 0.72 µM | MTT Assay | [6] |
| IC₅₀ | A375 cells | 8.07 ± 1.36 µM | MTT Assay | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cell lines using a colorimetric MTT assay.
Materials:
-
This compound (Pirinixic Acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected adherent cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 100 µL of complete culture medium[7].
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
On the day of the experiment, dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 30, 100, 200, 300 µM)[7]. Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24 hours)[7].
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well[8].
-
Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals[8][9].
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[8].
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader[8].
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to assess the effect of this compound on the expression of target genes (e.g., CPT1A, a known PPARα target) in cultured cells.
Materials:
-
This compound
-
Selected cell line (e.g., HepG2, primary hepatocytes)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. WY-14643 attenuates lipid deposition via activation of the PPARα/CPT1A axis by targeting Gly335 to inhibit cell proliferation and migration in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WY-14643 Regulates CYP1B1 Expression through Peroxisome Proliferator-Activated Receptor α-Mediated Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. researchgate.net [researchgate.net]
- 11. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WY-50295 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-50295 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects. These application notes provide a summary of reported in vivo dosages of this compound in various animal models and detailed protocols for its administration.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the effective dosages of this compound observed in different in vivo animal studies. This data is intended to serve as a guide for designing future pre-clinical experiments.
| Animal Model | Species | Administration Route | Dosage | Treatment Frequency | Key Findings |
| Ex vivo Leukotriene B4 Production | Rat | Oral (p.o.) | 19.6 mg/kg (ED50) | Single dose | Inhibition of LTB4 production in blood leukocytes. |
| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Oral (p.o.) | 7.3 mg/kg (ED50) | Single dose, 4-hour pretreatment | Inhibition of leukotriene-dependent bronchoconstriction.[1] |
| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Intravenous (i.v.) | 2.5 mg/kg (ED50) | Single dose, 5-minute pretreatment | Inhibition of leukotriene-dependent bronchoconstriction.[1] |
Signaling Pathway
This compound targets the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade. The diagram below illustrates the mechanism of action of this compound in inhibiting the production of pro-inflammatory leukotrienes.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rodents
This protocol details the preparation and oral gavage administration of this compound for in vivo studies in rodents.
Materials:
-
This compound tromethamine salt
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, or a solution of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until a clear and homogeneous solution is formed.
-
For 0.5% CMC with 0.1% Tween 80: Dissolve 0.1 g of Tween 80 in approximately 80 mL of sterile water. Slowly add 0.5 g of CMC while stirring until fully dissolved. Bring the final volume to 100 mL with sterile water.
-
-
This compound Formulation:
-
Accurately weigh the required amount of this compound tromethamine salt based on the desired dosage and the number of animals to be treated.
-
If necessary, gently grind the this compound powder to a fine consistency using a mortar and pestle.
-
In a suitable container, add a small amount of the chosen vehicle to the weighed this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to ensure a uniform suspension.
-
The tromethamine salt of this compound is reported to be soluble in water, which should facilitate the preparation of a solution or a fine suspension.
-
-
Oral Administration (Gavage):
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib).
-
Attach the gavage needle to a syringe containing the prepared this compound formulation.
-
Carefully insert the gavage needle into the esophagus and gently deliver the formulation into the stomach.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the efficacy of this compound.
Discussion and Considerations
-
Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. While aqueous-based vehicles are suggested due to the solubility of the tromethamine salt, it is recommended to perform preliminary formulation studies to determine the optimal vehicle for your specific experimental conditions.
-
Dosage and Administration Route: The effective dose of this compound can vary depending on the animal species, the model of inflammation, and the desired therapeutic effect. The provided data table serves as a starting point, and dose-response studies are recommended to determine the optimal dosage for a specific application. Oral administration is a common and clinically relevant route, but other routes such as intravenous injection may be considered for specific experimental questions.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Proper handling and administration techniques are crucial to minimize stress and ensure the well-being of the animals.
These application notes are intended to provide a foundation for researchers working with this compound. It is essential to consult the primary literature and adapt these protocols to the specific requirements of your research.
References
Application Notes and Protocols for WY-50295 in Inflammatory Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WY-50295, a potent and selective 5-lipoxygenase (5-LOX) inhibitor, in the study of inflammatory pathways. The following sections detail the mechanism of action, quantitative data, experimental protocols, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action
This compound is a selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators of inflammation, playing a crucial role in a variety of inflammatory diseases, including asthma. By inhibiting 5-LOX, this compound effectively blocks the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). This inhibition leads to a reduction in the inflammatory response mediated by these molecules.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective dose (ED50) values.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell/Enzyme System | Species | IC50 (µM) |
| Peritoneal Exudate Cells (5-LOX) | Rat | 0.055 |
| Macrophages (5-LOX) | Mouse | 0.16 |
| Peripheral Neutrophils (5-LOX) | Human | 1.2 |
| Blood Leukocytes (5-LOX) | Rat | 8.1 |
| Soluble 5-Lipoxygenase | Guinea Pig | 5.7 |
| Fragmented Lung (Peptidoleukotrienes) | Guinea Pig | 0.63 |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration | ED50 (mg/kg) | Pretreatment Time |
| Allergic Bronchoconstriction | Guinea Pig | Intravenous (i.v.) | 2.5 | 5 min |
| Allergic Bronchoconstriction | Guinea Pig | Oral (p.o.) | 7.3 | 4 h |
| Ex Vivo Leukotriene B4 Production | Rat | Oral (p.o.) | 19.6 | 4 h |
Signaling Pathway Diagrams
The following diagrams illustrate the leukotriene biosynthesis pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay in Human Neutrophils
This protocol details the procedure to assess the inhibitory effect of this compound on LTB4 production in isolated human neutrophils.
1. Materials:
-
This compound
-
Human peripheral blood
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
Dimethyl sulfoxide (B87167) (DMSO)
-
LTB4 ELISA Kit
-
Phosphate Buffered Saline (PBS)
2. Isolation of Human Neutrophils: a. Collect human peripheral blood in heparinized tubes. b. Mix blood with 6% Dextran T-500 in 0.9% NaCl and allow erythrocytes to sediment for 30-45 minutes at room temperature. c. Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes. d. Aspirate the upper layers and lyse the remaining erythrocytes in the pellet with a hypotonic solution. e. Wash the neutrophil pellet with HBSS and resuspend in HBSS at a concentration of 1 x 10^7 cells/mL.
3. 5-LOX Inhibition Assay: a. Prepare stock solutions of this compound in DMSO. Create a dilution series to test a range of concentrations. b. Pre-incubate 1 x 10^6 neutrophils with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C. c. Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 5 µM. d. Incubate for an additional 10 minutes at 37°C. e. Stop the reaction by placing the tubes on ice and centrifuging at 1,500 x g for 10 minutes at 4°C. f. Collect the supernatant for LTB4 measurement.
4. Measurement of Leukotriene B4: a. Quantify the concentration of LTB4 in the cell supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
5. Data Analysis: a. Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. b. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Allergic Bronchoconstriction Model in Guinea Pigs
This protocol describes the induction of an allergic bronchoconstriction model in guinea pigs to evaluate the in vivo efficacy of this compound.
1. Materials:
-
This compound
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)3)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., urethane)
-
Tracheal cannula
-
Pressure transducer and recording system
2. Sensitization: a. Sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg of OVA and 100 mg of Al(OH)3 in saline. b. Use the animals for experiments 2-3 weeks after sensitization.
3. In Vivo Bronchoconstriction Assay: a. Anesthetize the sensitized guinea pigs. b. Insert a tracheal cannula and connect it to a pressure transducer to measure changes in intrathoracic pressure, which reflects bronchoconstriction. c. Administer this compound or vehicle intravenously (e.g., via a jugular vein cannula) or orally at the desired pretreatment time before the allergen challenge. d. Challenge the animals with an intravenous injection of OVA (e.g., 0.1-0.5 mg/kg) to induce bronchoconstriction. e. Record the changes in intrathoracic pressure for a set period (e.g., 10 minutes).
4. Data Analysis: a. Quantify the peak increase in intrathoracic pressure as a measure of bronchoconstriction. b. Calculate the percentage inhibition of the OVA-induced bronchoconstriction for each dose of this compound compared to the vehicle-treated group. c. Determine the ED50 value by plotting the percentage inhibition against the log dose of this compound.
Application of WY-50295 in Asthma Research Models: Information Not Available
Detailed information regarding the application of the compound WY-50295 in asthma research models is not available in the current scientific literature based on the conducted search. While extensive research exists on various animal models of asthma and the signaling pathways involved in the disease, specific studies detailing the use, efficacy, or mechanism of action of this compound in this context could not be identified.
Asthma research frequently employs animal models to investigate the underlying mechanisms of the disease and to evaluate the potential of new therapeutic agents. These models typically involve sensitizing animals, such as mice, rats, or guinea pigs, to allergens like ovalbumin or house dust mite extract.[1][2][3][4] This sensitization process leads to the development of key features of asthma, including:
-
Airway Hyperresponsiveness: An exaggerated bronchoconstrictor response to various stimuli.[1][5][6]
-
Airway Inflammation: Characterized by the infiltration of inflammatory cells, particularly eosinophils.[7][8]
-
Airway Remodeling: Structural changes in the airways that occur in chronic asthma.[9][10]
The evaluation of novel compounds in these models typically involves assessing their impact on these key pathological features. Researchers would measure parameters such as inflammatory cell counts in bronchoalveolar lavage (BAL) fluid, levels of inflammatory cytokines, and the degree of airway hyperresponsiveness to bronchoconstrictors like methacholine.[2][11]
The mechanisms underlying asthma are complex and involve intricate signaling pathways within immune and airway cells.[12][13][14] Key pathways implicated in the pathogenesis of allergic asthma include those involving T-helper 2 (Th2) cytokines such as interleukin (IL)-4, IL-5, and IL-13, which drive eosinophilic inflammation and IgE production.[15] Therapeutic agents for asthma often target these inflammatory cascades. For instance, corticosteroids, a mainstay of asthma treatment, exert their effects by suppressing the expression of multiple inflammatory genes.[16]
Due to the absence of specific data on this compound in the context of asthma research, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams related to its use. Further research and publication of studies involving this compound in established asthma models would be necessary to generate the information required for such a document.
References
- 1. in vivo models of asthma - Aquilo [aquilo.nl]
- 2. criver.com [criver.com]
- 3. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Relationship of Airway Hyperresponsiveness and Airway Inflammation: Airway Hyperresponsiveness in Asthma: Its Measurement and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Relationship between airway inflammation, hyperresponsiveness, and obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of airway remodelling on airway hyper-responsiveness in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Airway inflammation and structural changes in airway hyper-responsiveness and asthma: an overview. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunometabolism: signaling pathways, homeostasis, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Reactome | Cytokine Signaling in Immune system [reactome.org]
- 15. Mechanisms of Asthma and Implications for Its Prevention and Treatment: A Personal Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of corticosteroids in treating asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Leukotriene B4 Inhibition with WY-50295
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the inhibitory effect of WY-50295 on the production of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. The provided methodologies are intended to guide researchers in pharmacology, immunology, and drug development in assessing the efficacy of 5-lipoxygenase inhibitors.
Introduction to Leukotriene B4 and this compound
Leukotriene B4 (LTB4) is a powerful pro-inflammatory chemoattractant derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1][2] It plays a crucial role in a variety of inflammatory diseases by recruiting and activating leukocytes, such as neutrophils.[2][3] LTB4 exerts its biological effects by binding to two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[1][4]
This compound tromethamine is a potent and selective inhibitor of 5-lipoxygenase, the key enzyme responsible for the biosynthesis of leukotrienes, including LTB4.[5] By targeting 5-LO, this compound effectively blocks the production of LTB4, thereby presenting a potential therapeutic strategy for managing inflammatory conditions.[5] These notes describe a robust in vitro assay to quantify the inhibitory activity of this compound on LTB4 production in a cellular context.
Quantitative Data Summary
The inhibitory potency of this compound on LTB4 production has been evaluated in various cellular systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Type | Stimulus | IC50 (µM) | Reference |
| Rat Peritoneal Exudate Cells | Not Specified | 0.055 | [5] |
| Mouse Macrophages | Not Specified | 0.16 | [5] |
| Human Peripheral Neutrophils | Calcium Ionophore | 1.2 | [5] |
| Rat Blood Leukocytes | Calcium Ionophore | 8.1 | [5] |
| Rat Whole Blood Leukocytes (in vitro) | Calcium Ionophore | 40 | [6] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the 5-lipoxygenase pathway leading to the synthesis of LTB4 and indicates the point of inhibition by this compound.
Caption: LTB4 Synthesis Pathway and this compound Inhibition.
Experimental Protocol: Measuring LTB4 Inhibition by this compound
This protocol details an in vitro assay to determine the IC50 of this compound for LTB4 production in human peripheral blood neutrophils stimulated with a calcium ionophore. The quantification of LTB4 is performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents
-
This compound
-
Human peripheral blood neutrophils
-
Calcium Ionophore A23187
-
Hanks' Balanced Salt Solution (HBSS)
-
DMSO (vehicle)
-
LTB4 ELISA Kit (commercially available)
-
Cell culture plates (96-well)
-
Centrifuge
-
Microplate reader
Experimental Workflow
Caption: Workflow for LTB4 Inhibition Assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Isolate human peripheral blood neutrophils from healthy donors using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
-
Pre-incubation:
-
Add 50 µL of the neutrophil cell suspension to each well of a 96-well plate.
-
Add 50 µL of the various dilutions of this compound or vehicle (DMSO in HBSS) to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Cell Stimulation:
-
Prepare a working solution of Calcium Ionophore A23187 in HBSS.
-
Add 10 µL of the A23187 solution to each well to a final concentration of 5 µM to stimulate LTB4 production. For unstimulated controls, add 10 µL of HBSS.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Termination and Sample Collection:
-
Terminate the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LTB4 analysis.
-
-
LTB4 Quantification (Competitive ELISA):
-
Perform the LTB4 ELISA according to the manufacturer's instructions.[7][8][9] This typically involves the following steps:
-
Addition of standards and collected supernatants to wells pre-coated with an anti-LTB4 antibody.
-
Addition of an enzyme-conjugated LTB4 which competes with the LTB4 in the sample for antibody binding.
-
Washing away unbound reagents.
-
Addition of a substrate that develops a color in proportion to the amount of enzyme-conjugated LTB4 bound. The intensity of the color is inversely proportional to the concentration of LTB4 in the sample.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the LTB4 standards against their known concentrations.
-
Determine the concentration of LTB4 in each sample by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of LTB4 production for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The described protocol provides a reliable and reproducible method for assessing the inhibitory activity of this compound on LTB4 production. This assay is a valuable tool for the preclinical evaluation of 5-lipoxygenase inhibitors and for studying the role of LTB4 in various inflammatory models. Careful adherence to the protocol and appropriate controls will ensure high-quality, interpretable data for researchers in both academic and industrial settings.
References
- 1. pnas.org [pnas.org]
- 2. karger.com [karger.com]
- 3. Leukotriene B4 is measurable in serum of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound tromethamine: a 5-lipoxygenase inhibitor without activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
Application Notes and Protocols for WY-50295 in Neutrophil Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-50295 tromethamine is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an essential enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators that play a crucial role in inflammation and are potent chemoattractants for neutrophils. By inhibiting 5-LO, this compound effectively reduces the production of LTB4, thereby attenuating neutrophil congregation at inflammatory sites.[1][2] These characteristics make this compound a valuable tool for studying neutrophil-mediated inflammatory processes and for the potential development of therapeutic agents for conditions such as asthma and other leukotriene-dependent pathologies.[1]
It is important to note that the inhibitory activity of this compound can be significantly influenced by its binding to serum albumin, with a higher affinity for human albumin compared to rat albumin.[2] This interaction can reduce the compound's efficacy in whole blood assays and should be a consideration in experimental design.[2]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Cell Type | Value | Reference |
| IC50 (5-Lipoxygenase Inhibition) | Human Peripheral Neutrophils | 1.2 µM | [1] |
| IC50 (5-Lipoxygenase Inhibition) | Rat Peritoneal Exudate Cells | 0.055 µM | [1] |
| IC50 (5-Lipoxygenase Inhibition) | Mouse Macrophages | 0.16 µM | [1] |
| IC50 (5-Lipoxygenase Inhibition) | Rat Blood Leukocytes | 8.1 µM | [1] |
| IC50 (LTB4 Production in vitro) | Rat Whole Blood Leukocytes | 40 µM | [2] |
| ED50 (ex vivo LTB4 Production) | Rat (oral administration) | 19.6 mg/kg | [1] |
| ED50 (Inhibition of Bronchoconstriction) | Guinea Pig (i.v. administration) | 2.5 mg/kg | [1] |
| ED50 (Inhibition of Bronchoconstriction) | Guinea Pig (oral administration) | 7.3 mg/kg | [1] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol details a method to assess the inhibitory effect of this compound on neutrophil chemotaxis towards the chemoattractant LTB4.
Materials:
-
This compound tromethamine
-
Human peripheral blood
-
Dextran (B179266) T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
HBSS with Ca2+/Mg2+
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Leukotriene B4 (LTB4)
-
Calcein-AM
-
Boyden chamber apparatus (or 96-well chemotaxis plates) with 3-5 µm pore size polycarbonate filters
-
Fluorescence plate reader
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils with HBSS without Ca2+/Mg2+ and resuspend in RPMI 1640 supplemented with 1% heat-inactivated FBS.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
-
Label neutrophils with the fluorescent dye Calcein-AM according to the manufacturer's protocol.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 to achieve the desired final concentrations.
-
Prepare solutions of LTB4 in RPMI 1640 at various concentrations to be used as the chemoattractant in the lower chamber. A typical concentration to elicit a strong chemotactic response is 10-100 nM.
-
-
Chemotaxis Assay:
-
Add the LTB4 solution (chemoattractant) to the lower wells of the Boyden chamber.
-
Add RPMI 1640 alone to some wells to serve as a negative control.
-
Pre-incubate the Calcein-AM labeled neutrophils with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the filter.
-
Scrape the non-migrated cells from the top surface of the filter.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Alternatively, fix and stain the migrated cells on the lower side of the filter and count them under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
-
Determine the inhibitory effect of this compound by comparing the migration in the presence of the compound to the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value for the inhibition of chemotaxis.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
References
Application Notes and Protocols for the Dissolution of WY-50295
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of WY-50295, a compound of interest for laboratory research. The following information is intended to guide researchers in preparing stock solutions and working solutions for in vitro and in vivo studies.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 138356-17-9 |
| Chemical Formula | C₂₁H₂₅N₃O₂ |
| Molecular Weight | 367.45 g/mol |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 33.33 mg/mL (≥ 90.71 mM) |
| Ethanol | < 1 mg/mL (insoluble) |
| Water | < 1 mg/mL (insoluble) |
Note: It is recommended to warm the solution to 37°C and sonicate to enhance dissolution in DMSO.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
Incubate the tube at 37°C for 10-15 minutes to aid dissolution.
-
Sonicate the solution for 5-10 minutes until the compound is completely dissolved.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the DMSO stock solution of this compound into an appropriate aqueous buffer or cell culture medium for treating cells.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile tubes
Protocol:
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution with the pre-warmed cell culture medium to achieve the final desired working concentration.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%).
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Immediately add the working solution to the cell cultures.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using this compound solutions in a laboratory setting.
Caption: Workflow for this compound solution preparation and use.
Signaling Pathway Context
While the specific signaling pathway of this compound is not detailed here, the diagram below represents a generic kinase signaling cascade, a common target for small molecule inhibitors. This illustrates a potential experimental context for using this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Troubleshooting & Optimization
WY-50295 inactivity in human whole blood assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed inactivity of WY-50295 in human whole blood assays.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of 5-lipoxygenase (5-LO) by this compound in purified enzyme and isolated human neutrophil assays, but see no activity in human whole blood assays. Is this expected?
A1: Yes, this is an expected finding for this compound. Research has demonstrated that while this compound is a potent inhibitor of 5-LO in purified human neutrophils, it is inactive in calcium ionophore-stimulated human whole blood at concentrations up to 200 µM.[1] This discrepancy is not due to a failure of the assay, but rather a specific pharmacological characteristic of the compound.
Q2: What is the underlying mechanism for the inactivity of this compound in human whole blood?
A2: The primary reason for the lack of activity in human whole blood is the high-affinity binding of this compound to human serum albumin.[1] This extensive protein binding sequesters the compound, preventing it from reaching its molecular target, 5-lipoxygenase, within the leukocytes. In contrast, this compound is active in rat whole blood, suggesting a lower binding affinity to rat serum albumin.[1]
Q3: How does the activity of this compound compare across different experimental systems?
A3: The potency of this compound varies significantly depending on the experimental system, which highlights the importance of matrix effects, particularly plasma protein binding. The following table summarizes the reported inhibitory concentrations (IC50) and effective doses (ED50) in various models.
| Experimental System | Species | Parameter | Value |
| Purified Human Peripheral Neutrophils | Human | IC50 | 1.2 µM[2] |
| Calcium Ionophore-Stimulated Whole Blood | Human | IC50 | > 200 µM[1] |
| Rat Peritoneal Exudate Cells | Rat | IC50 | 0.055 µM[2] |
| Mouse Macrophages | Mouse | IC50 | 0.16 µM[2] |
| Rat Blood Leukocytes | Rat | IC50 | 8.1 µM[2] |
| Rat Whole Blood Leukocyte LTB4 Formation (in vitro) | Rat | IC50 | 40 µM[1] |
| Rat Blood Leukocytes (ex vivo, p.o.) | Rat | ED50 | 19.6 mg/kg[2] |
Q4: We are developing a compound with a similar structure to this compound. What are the key considerations for our whole blood assays?
A4: Given the experience with this compound, it is crucial to assess the plasma protein binding of your compound early in development. Consider conducting parallel experiments in buffer, in the presence of purified albumin (both human and from other species if relevant), and in whole blood to understand the impact of protein binding on your compound's activity.
Troubleshooting Guide for 5-Lipoxygenase Human Whole Blood Assays
This guide provides steps to troubleshoot unexpected results in your human whole blood assay for 5-lipoxygenase inhibitors.
Issue 1: No inhibition observed with a known 5-LO inhibitor.
If you are using a compound other than this compound and observe no inhibition, consider the following:
-
High Protein Binding: The compound may have high affinity for human serum albumin, similar to this compound.
-
Troubleshooting Step: Test the compound's activity in a simpler matrix, such as isolated neutrophils or a cell-free enzyme assay, to confirm its intrinsic potency.
-
-
Compound Stability: The compound may be unstable in whole blood.
-
Troubleshooting Step: Assess compound stability over the time course of the assay using an appropriate analytical method (e.g., LC-MS).
-
-
Incorrect Assay Conditions: The concentration of the stimulus (e.g., calcium ionophore A23187) may be too high, or the incubation time may be suboptimal.
-
Troubleshooting Step: Titrate the stimulus to determine the optimal concentration for submaximal LTB4 production. Perform a time-course experiment to identify the optimal incubation period.
-
Issue 2: High variability between donors.
-
Genetic Polymorphisms: Variations in the 5-lipoxygenase gene or other related pathways can affect LTB4 production.
-
Troubleshooting Step: Use blood from a pool of healthy donors to average out individual variations. If feasible, genotype donors for relevant polymorphisms.
-
-
Pre-analytical Variables: Differences in blood collection and handling can introduce variability.
-
Troubleshooting Step: Standardize blood collection procedures, including the type of anticoagulant used (heparin is common for these assays), and minimize the time between blood draw and the start of the experiment.
-
Issue 3: Low or no LTB4 production upon stimulation.
-
Improper Blood Handling: Red blood cell lysis can interfere with the assay.
-
Troubleshooting Step: Handle blood gently, avoiding vigorous mixing or shaking. Ensure proper venipuncture technique to minimize hemolysis.
-
-
Reagent Issues: The stimulus or detection reagents may be degraded.
-
Troubleshooting Step: Use fresh, validated reagents. Confirm the activity of the stimulus in a reliable positive control system.
-
Experimental Protocol: Human Whole Blood Assay for 5-LO Activity
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on 5-lipoxygenase in human whole blood by measuring Leukotriene B4 (LTB4) production.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (anticoagulant: heparin)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Calcium Ionophore A23187 (stimulus)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA kit
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood from consenting healthy donors into heparinized tubes.
-
Compound Pre-incubation:
-
Dispense 198 µL of whole blood into each well of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (or vehicle control) to the appropriate wells.
-
Gently mix and pre-incubate for 15 minutes at 37°C.
-
-
Stimulation:
-
Add 10 µL of Calcium Ionophore A23187 (final concentration typically 10-50 µM, to be optimized) to each well to stimulate LTB4 production.
-
Incubate for 30 minutes at 37°C.
-
-
Termination and Sample Collection:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant for LTB4 analysis.
-
-
LTB4 Quantification:
-
Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of this compound inactivity in human whole blood.
Caption: Troubleshooting workflow for lack of 5-LO inhibition.
References
Technical Support Center: Overcoming WY-50295 Binding to Human Serum Albumin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LO) inhibitor, WY-50295. The primary focus is to address challenges related to its high-affinity binding to human serum albumin (HSA), a critical factor that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO). Its mechanism of action involves blocking the activity of the 5-LO enzyme, which is a key player in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By inhibiting 5-LO, this compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: I'm observing lower than expected activity of this compound in my cell-based assays containing serum. What could be the reason?
A primary reason for the reduced efficacy of this compound in the presence of serum is its high-affinity binding to human serum albumin (HSA). The "free drug hypothesis" posits that only the unbound fraction of a drug is available to exert its biological effect. Due to its strong interaction with HSA, a significant portion of this compound becomes sequestered, leading to a lower free concentration available to inhibit the 5-LO enzyme in your cells. This is a known characteristic of this compound and has been observed to cause a lack of activity in human whole blood assays[1].
Q3: Is there any quantitative data available on the binding of this compound to human serum albumin?
Q4: Are there known binding sites on HSA for this compound?
The specific binding site of this compound on HSA has not been explicitly detailed in available literature. However, an attempt to displace this compound using naphthalene (B1677914) sulfonic acid (which primarily binds to the carboxylic acid site on albumin) and sulfanilamide (B372717) (which binds to non-specific sites) was unsuccessful in restoring its 5-LO inhibitory activity in whole blood[1]. This suggests that this compound may bind to a high-affinity site that is not easily competed for by these agents.
Data Presentation
Due to the lack of publicly available quantitative binding data for this compound and HSA, this table provides a qualitative summary and highlights the observed functional consequences.
| Parameter | Value/Observation | Species | Comments | Reference |
| Binding to Serum Albumin | High Affinity | Human | Inferred from the lack of activity in human whole blood assays. | [1] |
| Binding to Serum Albumin | Lower Affinity (inferred) | Rat | This compound is more active in the presence of rat albumin compared to human albumin. | [1] |
| IC50 (LTB4 formation) | 40 µM | Rat (in vitro, whole blood) | Demonstrates activity in the presence of rat serum proteins. | [1] |
| IC50 (LTB4 formation) | >200 µM | Human (in vitro, whole blood) | Demonstrates lack of activity in the presence of human serum proteins. | [1] |
Troubleshooting Guides
Issue: Reduced or No Activity of this compound in In Vitro Assays Containing Human Serum
This is a common issue stemming from the high-affinity binding of this compound to HSA. The following troubleshooting steps can help mitigate this problem and obtain more accurate measurements of the inhibitor's potency.
1. Reduce Serum Concentration in the Assay Medium:
-
Rationale: Lowering the concentration of HSA will decrease the total amount of protein available to bind this compound, thereby increasing the free fraction of the inhibitor.
-
Action: If your cell line can tolerate it, reduce the percentage of fetal bovine serum (FBS) or human serum in your culture medium. For example, you could test a gradient of serum concentrations (e.g., 10%, 5%, 2%, 1%, or serum-free).
-
Control: Ensure to run a cell viability control to confirm that the reduced serum concentration does not negatively impact your cells.
2. Use Purified Human Serum Albumin (HSA) Instead of Whole Serum:
-
Rationale: This allows for a more controlled experiment where you can precisely vary the concentration of the primary binding protein.
-
Action: Supplement your serum-free medium with a known concentration of purified HSA. You can perform an IC50 shift assay by testing the potency of this compound at different HSA concentrations.
3. Modify Assay Buffer Conditions:
-
Rationale: Changes in pH can alter the ionization state of both the drug and the protein, potentially affecting their binding affinity.
-
Action: If your assay is amenable, you can test a range of pH values for your buffer (e.g., pH 7.0, 7.4, 7.8). However, ensure the pH remains within the physiological range and is compatible with your target enzyme and cells.
4. Pre-saturate Albumin with a High-Concentration, Low-Affinity Ligand (Use with Caution):
-
Rationale: Introducing a high concentration of a ligand that binds to the same site as this compound could theoretically increase the free fraction of your compound of interest.
-
Caution: Previous attempts to use this strategy with naphthalene sulfonic acid and sulfanilamide for this compound were unsuccessful[1]. This suggests that finding an effective competitor may be challenging. If you choose to explore this, extensive validation is required.
5. Determine the Fraction Unbound (fu) Experimentally:
-
Rationale: Quantifying the unbound fraction of this compound in your specific assay conditions is the most direct way to understand the impact of protein binding.
-
Action: Use techniques like equilibrium dialysis or ultrafiltration (see protocols below) to measure the concentration of free this compound in your assay medium. This allows you to correlate the observed biological effect with the actual free concentration of the inhibitor.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Determining Fraction Unbound (fu)
This method is considered the "gold standard" for measuring drug-protein binding.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Your complete cell culture medium containing serum or a known concentration of HSA.
-
This compound stock solution.
-
Analytical instrument for quantifying this compound (e.g., LC-MS/MS).
Procedure:
-
Prepare a solution of this compound in your complete medium at the desired final concentration.
-
Add the this compound-containing medium to the donor chamber of the dialysis unit.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours; this should be optimized for this compound).
-
After incubation, carefully collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber
Protocol 2: Ultrafiltration for Determining Fraction Unbound (fu)
This method is faster than equilibrium dialysis but can be prone to non-specific binding of the compound to the filter membrane.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., 10 kDa MWCO).
-
Your complete cell culture medium containing serum or a known concentration of HSA.
-
This compound stock solution.
-
Centrifuge capable of maintaining 37°C.
-
Analytical instrument for quantifying this compound (e.g., LC-MS/MS).
Procedure:
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding. This may involve washing with buffer or a solution of a non-interfering protein.
-
Prepare a solution of this compound in your complete medium at the desired final concentration.
-
Add the this compound-containing medium to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a speed and for a duration recommended by the manufacturer to obtain a sufficient volume of ultrafiltrate (typically a small fraction of the total volume to avoid disturbing the binding equilibrium). Maintain the temperature at 37°C.
-
Carefully collect the ultrafiltrate (which contains the free drug) and a sample of the retentate (the original solution).
-
Analyze the concentration of this compound in the ultrafiltrate and the retentate.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in ultrafiltrate / Concentration in retentate
Mandatory Visualizations
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments involving this compound and HSA.
References
Technical Support Center: Optimizing WY-50295 Concentration for 5-LO Inhibition
Welcome to the technical support center for WY-50295, a selective 5-lipoxygenase (5-LO) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO).[1] It functions as a non-redox, competitive inhibitor, meaning it directly competes with the natural substrate, arachidonic acid, for binding to the active site of the 5-LO enzyme without altering its redox state.[2][3] This inhibition prevents the downstream synthesis of leukotrienes, which are key mediators of inflammation.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type being used. Based on published data, a good starting point for a dose-response experiment would be in the range of 0.01 µM to 10 µM. For example, the IC50 (the concentration that inhibits 50% of the enzymatic activity) has been reported to be 0.055 µM in rat peritoneal exudate cells, 0.16 µM in mouse macrophages, and 1.2 µM in human peripheral neutrophils.[1]
Q3: How should I dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound is likely to have low solubility in aqueous solutions. It is recommended to first dissolve this compound in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium or assay buffer to the desired final concentration. For storage, it is advisable to store the solid compound and DMSO stock solutions at -20°C or lower to ensure stability. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: Is this compound selective for 5-LO?
A4: Yes, this compound has been shown to be highly selective for 5-LO. In studies, it did not significantly inhibit other related enzymes such as 12-lipoxygenase, 15-lipoxygenase, or prostaglandin (B15479496) H synthetase at concentrations up to 500 µM.[1]
Troubleshooting Guide
Issue 1: I am not observing any inhibition of 5-LO activity with this compound.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: The effective concentration of this compound can vary significantly between different cell types.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify the inhibitory range.
-
-
Possible Cause 2: Compound Solubility and Stability.
-
Solution: Ensure that this compound is fully dissolved in your stock solution and that the final concentration in your assay does not exceed its solubility limit, which can lead to precipitation. Prepare fresh dilutions from your stock solution for each experiment. If you suspect compound degradation, use a fresh vial of this compound.
-
-
Possible Cause 3: Assay Conditions.
-
Solution: For non-redox inhibitors like this compound, the presence of hydroperoxides can reduce their inhibitory potency.[2] Ensure that your assay buffer conditions are optimized and consider the potential impact of oxidative stress in your cellular model.
-
Issue 2: I am observing high background or variability in my 5-LO inhibition assay.
-
Possible Cause 1: Cell Health and Density.
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase. Cell density can also affect the results, so it is important to seed the same number of cells for each experiment.
-
-
Possible Cause 2: Substrate Concentration.
-
Solution: In cell-free assays, the inhibitory activity of this compound can be dependent on the concentration of the substrate, arachidonic acid.[1] Optimizing the substrate concentration is key to achieving consistent results.
-
-
Possible Cause 3: Purity of Reagents.
-
Solution: Use high-purity reagents and buffers to minimize interference in your assay. The presence of contaminants can affect enzyme activity and lead to inconsistent results.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various experimental systems.
| Cell Type/Enzyme Source | IC50 (µM) | Reference |
| Rat Peritoneal Exudate Cells | 0.055 | [1] |
| Mouse Macrophages | 0.16 | [1] |
| Human Peripheral Neutrophils | 1.2 | [1] |
| Rat Blood Leukocytes | 8.1 | [1] |
| Guinea Pig Cell-Free 5-Lipoxygenase | 5.7 | [1] |
Experimental Protocols
Protocol 1: Cell-Based 5-LO Inhibition Assay in Human Peripheral Neutrophils
This protocol is a suggested method based on published research for determining the inhibitory effect of this compound on LTB4 production in human neutrophils.
-
Isolation of Human Peripheral Neutrophils: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Cell Culture: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^7 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO alone).
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a stimulating agent, such as calcium ionophore A23187 (final concentration 5 µM), to the cell suspension.
-
Incubation: Incubate the cells for 10 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding ice-cold methanol (B129727) and centrifuging to pellet the cells.
-
LTB4 Quantification: Collect the supernatant and quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Protocol 2: Cell-Free 5-Lipoxygenase Enzymatic Assay
This protocol outlines a general procedure for assessing the direct inhibitory effect of this compound on 5-LO enzyme activity.
-
Enzyme Preparation: Use a commercially available purified human recombinant 5-LO or prepare a cytosolic fraction containing 5-LO from a suitable cell line (e.g., human neutrophils).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in the assay buffer.
-
Reaction Mixture: In a microplate, add the assay buffer, the 5-LO enzyme preparation, and different concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid (e.g., final concentration of 5 µM).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Detection of Product: Measure the formation of the 5-LO product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by monitoring the increase in absorbance at 234 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonredox 5-lipoxygenase inhibitors require glutathione peroxidase for efficient inhibition of 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Criteria for the identification of non-redox inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of WY-50295 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WY-50295 in experimental settings. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful application of this 5-lipoxygenase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock can then be diluted into the appropriate aqueous experimental buffer.
Q2: How should I store the this compound stock solution?
A2: Store the stock solution at -20°C or -80°C to maintain its stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the expected stability of this compound in aqueous buffers?
A3: this compound contains a hydroxamic acid moiety, which influences its stability in aqueous solutions. Hydroxamic acids are generally more stable in neutral to slightly acidic conditions. In aqueous solutions, they are weak acids with a pKa typically ranging from 8.5 to 9.5.[1] They are more soluble in alkaline solutions due to the formation of the hydroxamate anion.[1] However, prolonged incubation in buffers with a pH above 8.0 may lead to hydrolysis. For enzymatic assays, it is recommended to prepare fresh dilutions of this compound in the assay buffer immediately before use.
Q4: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What could be the cause and how can I resolve this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. This can be due to several factors:
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to be compatible with your experimental system and does not cause the compound to precipitate.
-
Buffer pH and Composition: The solubility of this compound can be pH-dependent. Given its hydroxamic acid structure, solubility may vary in different buffer systems. Experimenting with slight adjustments in the buffer pH or using a different buffering agent might improve solubility.
-
Dilution Method: When diluting the stock solution, add the stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.
Stability of this compound in Experimental Buffers
While specific quantitative stability data for this compound across a range of buffers is not extensively published, the following table summarizes the general stability considerations based on the chemical properties of its hydroxamic acid functional group.
| Buffer System | pH Range | Temperature | Stability Considerations |
| Phosphate Buffer | 6.0 - 7.5 | 4°C to 37°C | Generally suitable for short-term experiments. Prepare fresh dilutions before use. |
| Tris Buffer | 7.0 - 8.5 | 4°C to 37°C | Use with caution, especially at pH > 8.0, due to the potential for base-catalyzed hydrolysis of the hydroxamic acid. |
| Borate Buffer | 8.0 - 9.0 | 4°C to 37°C | Increased solubility may be observed, but the risk of hydrolysis is higher. Recommended for immediate use after preparation. |
Experimental Protocols
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a general method for determining the 5-LOX inhibitory activity of this compound using a spectrophotometric assay.
Materials:
-
This compound
-
5-Lipoxygenase (e.g., from potato or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Phosphate buffer (50 mM, pH 6.3)[2]
-
DMSO or ethanol
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Serially dilute the this compound stock solution with the assay buffer to achieve the desired final concentrations.
-
Enzyme Solution: Prepare a working solution of 5-lipoxygenase in the assay buffer. The final concentration should be determined based on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a solution of linoleic acid or arachidonic acid in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
x µL of assay buffer
-
10 µL of this compound working solution (or vehicle control)
-
10 µL of 5-LOX enzyme solution
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control | Autoxidation of the substrate (linoleic/arachidonic acid). | Prepare substrate solution fresh and keep it on ice. Ensure the assay buffer is free of contaminating metal ions that can catalyze oxidation. |
| Low or no enzyme activity | Improper storage of the enzyme. Incorrect assay buffer pH. | Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Verify the pH of the assay buffer. |
| Inconsistent or non-reproducible results | Pipetting errors. Incomplete mixing of reagents. Temperature fluctuations. | Use calibrated pipettes. Ensure thorough mixing of reagents in the wells. Maintain a constant temperature during the assay. |
| Precipitation of this compound in the assay well | Low aqueous solubility. High final concentration of organic solvent. | See FAQ Q4 for detailed recommendations on improving solubility. |
Signaling Pathway
This compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid signaling pathway. This pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators.[3] By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step in leukotriene biosynthesis.[4] This leads to a reduction in the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[3]
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting WY-50295 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WY-50295. This guide is designed to address specific issues that may be encountered during experiments, helping to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO).[1] 5-LO is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2][3][4][5] By inhibiting 5-LO, this compound blocks the production of leukotrienes, such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which are implicated in the pathophysiology of inflammatory diseases like asthma.[6][7]
Q2: Why am I observing significantly lower potency (higher IC50) of this compound in my cell-based assays compared to cell-free assays?
A2: A significant decrease in potency in cell-based assays, particularly those using human cells or supplemented with human serum, is a known characteristic of this compound. This is primarily due to the high-affinity binding of this compound to human serum albumin. This binding sequesters the compound, reducing the free fraction available to inhibit the intracellular 5-LO enzyme. The effect is less pronounced with rat serum albumin.
Q3: My in vivo efficacy of this compound is lower than expected based on in vitro IC50 values. What could be the cause?
A3: Discrepancies between in vitro potency and in vivo efficacy can arise from several factors:
-
Protein Binding: As mentioned, high binding to serum albumin reduces the free drug concentration at the site of action.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model will influence its exposure and efficacy.
-
Formulation: Poor solubility or an inadequate vehicle can lead to low bioavailability when administered in vivo.
-
Model System: The specific inflammatory stimulus and the predominant inflammatory pathways in your chosen in vivo model may influence the therapeutic window of a 5-LO inhibitor.
Q4: What are the optimal storage and handling conditions for this compound?
A4: For specific storage and handling instructions, always refer to the manufacturer's datasheet. Generally, solid compounds should be stored at -20°C. For creating stock solutions, use a suitable solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in your specific assay buffer should be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Reagent Variability: Inconsistent enzyme activity, substrate concentration, or cell passage number. 2. Assay Conditions: Variations in incubation time, temperature, or pH. 3. Compound Handling: Repeated freeze-thaw cycles of stock solutions. | 1. Use a consistent source and lot of reagents. Standardize cell culture conditions and use cells within a defined passage number range. 2. Strictly adhere to the established assay protocol. Ensure consistent incubation times and temperatures. 3. Prepare single-use aliquots of the this compound stock solution. |
| Low or no inhibitory activity | 1. Inactive Compound: Degradation of this compound due to improper storage. 2. Incorrect Assay Setup: Omission of a critical reagent (e.g., calcium, ATP for cell-based assays) or incorrect buffer composition. 3. High Serum Concentration: Presence of high concentrations of human serum in the assay medium. | 1. Use a fresh aliquot of this compound. 2. Carefully review the experimental protocol and ensure all components are added correctly. 3. If possible, reduce the serum concentration or use a serum-free medium for the duration of the compound incubation. If serum is required, consider using rat serum instead of human serum if appropriate for the experimental design. |
| High background signal in the assay | 1. Contaminated Reagents: Bacterial or fungal contamination in buffers or cell culture media. 2. Interference with Detection Method: The compound itself may be fluorescent or absorb at the detection wavelength. | 1. Use sterile, filtered buffers and regularly check cell cultures for contamination. 2. Run a control experiment with the compound in the absence of the enzyme or cells to check for interference. |
| Poor in vivo efficacy despite good in vitro potency | 1. High Protein Binding: Significant binding to serum albumin in the animal model. 2. Suboptimal Formulation: Poor solubility or stability of the compound in the dosing vehicle. 3. Rapid Metabolism or Clearance: The compound may be rapidly metabolized or cleared in the chosen animal model. | 1. Measure the free fraction of this compound in the plasma of the animal model to correlate with efficacy. 2. Optimize the formulation to improve solubility and stability. Consider nanosuspensions for poorly soluble compounds. 3. Conduct pharmacokinetic studies to determine the half-life and exposure of this compound in your model. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and effective doses (ED50) for this compound from published studies.
| Assay Type | System | Parameter | Value | Reference |
| Cell-Free | Guinea Pig Peritoneal Exudate Cells (soluble 5-LO) | IC50 | 5.7 µM | [1] |
| Cell-Based | Rat Peritoneal Exudate Cells | IC50 | 0.055 µM | [1] |
| Cell-Based | Mouse Macrophages | IC50 | 0.16 µM | [1] |
| Cell-Based | Human Peripheral Neutrophils | IC50 | 1.2 µM | [1] |
| Cell-Based | Rat Blood Leukocytes | IC50 | 8.1 µM | [1] |
| Ex Vivo | Rat Blood Leukocytes (Leukotriene B4 production) | ED50 (p.o.) | 19.6 mg/kg | [1] |
| In Vivo | Ovalbumin-induced bronchoconstriction in Guinea Pigs | ED50 (i.v.) | 2.5 mg/kg | [1] |
| In Vivo | Ovalbumin-induced bronchoconstriction in Guinea Pigs | ED50 (p.o.) | 7.3 mg/kg | [1] |
Experimental Protocols
Cell-Free 5-Lipoxygenase (5-LO) Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on purified or partially purified 5-LO enzyme activity.
Methodology:
-
Enzyme Preparation: Use recombinant human 5-LO or 5-LO from a cell lysate (e.g., from neutrophil homogenates).
-
Reaction Buffer: Prepare a suitable buffer, typically Tris-HCl or phosphate (B84403) buffer at pH 7.4, containing essential cofactors such as CaCl2 and ATP.
-
Inhibitor Preparation: Prepare a dilution series of this compound in the reaction buffer. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Pre-incubation: Add the 5-LO enzyme to the wells of a microplate containing the different concentrations of this compound or vehicle. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a mixture of methanol (B129727) and acid).
-
Product Quantification: Measure the amount of 5-LO products (e.g., LTB4, 5-HETE) using a suitable method such as ELISA, HPLC, or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based 5-Lipoxygenase (5-LO) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on 5-LO activity in an intact cell system.
Methodology:
-
Cell Culture: Culture cells that endogenously express 5-LO (e.g., human neutrophils, macrophages) or a cell line stably expressing 5-LO and its activating protein, FLAP.
-
Cell Plating: Seed the cells at an appropriate density in a multi-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Cell Stimulation: Stimulate the cells with a suitable agonist to induce 5-LO activation and leukotriene production (e.g., calcium ionophore A23187, fMLP).
-
Incubation: Incubate for a defined period to allow for leukotriene synthesis and release.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Leukotriene Measurement: Quantify the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vivo Ovalbumin-Induced Asthma Model in Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of allergic asthma.[1]
Methodology:
-
Animal Sensitization: Sensitize guinea pigs to ovalbumin via intraperitoneal injections.
-
Compound Administration: Administer this compound or a vehicle control to the sensitized animals via a relevant route (e.g., oral gavage, intravenous injection) at various doses and pretreatment times.
-
Allergen Challenge: Expose the animals to an aerosolized ovalbumin challenge to induce bronchoconstriction.
-
Measurement of Airway Response: Monitor changes in airway function (e.g., bronchoconstriction) using techniques such as whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, perform a bronchoalveolar lavage to collect airway inflammatory cells.
-
Cell Analysis: Perform total and differential cell counts on the BAL fluid to quantify the influx of inflammatory cells, such as eosinophils.
-
Data Analysis: Compare the airway response and inflammatory cell counts in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.
Visualizations
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for a 5-LO inhibition assay.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencepharma.com [biosciencepharma.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of 5-lipoxygenase products in preclinical models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Efficacy of WY-50295 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of the 5-lipoxygenase inhibitor, WY-50295, in in-vivo experiments.
I. Troubleshooting Guides
This section addresses common issues encountered during in-vivo studies with this compound, focusing on formulation-related challenges that can impact oral efficacy.
Problem 1: Low or Variable Oral Bioavailability
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound, like many indole (B1671886) derivatives, likely has low water solubility, which is a primary barrier to oral absorption.[1][2] Consider the following formulation strategies: Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3][4][5] Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[6][7][8] Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can form a microemulsion in the gastrointestinal tract, improving solubilization.[9][10][11] |
| High Plasma Protein Binding | This compound has a high affinity for human serum albumin, which can reduce its free concentration and therapeutic effect. While this is an intrinsic property, ensuring maximum absorption through formulation optimization is critical to achieving therapeutic concentrations. |
| Rapid Metabolism | Indole derivatives can be subject to extensive first-pass metabolism in the liver.[2][12] If formulation improvements do not sufficiently increase exposure, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or investigate alternative routes of administration for initial proof-of-concept studies. |
| Formulation Instability | Visually inspect the formulation for any precipitation or phase separation before administration. For suspensions, ensure homogeneity through adequate mixing. |
Problem 2: Inconsistent Efficacy Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation Preparation | Strictly adhere to the standardized protocol for formulation preparation. Ensure all components are accurately weighed and thoroughly mixed. |
| Variability in Animal Dosing | Use calibrated equipment for oral gavage to ensure accurate and consistent dosing volumes. |
| Food Effects | The presence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the fasting period for animals before dosing. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of 5-lipoxygenase (5-LOX).[13] This enzyme is a key component of the arachidonic acid metabolic pathway and is responsible for the production of leukotrienes, which are potent inflammatory mediators.[14][15][16]
Q2: What are some starting points for developing an oral formulation for a poorly soluble compound like this compound?
A2: For a compound with low aqueous solubility, a good starting point is to explore simple co-solvent systems. If these are not sufficient, progressing to more advanced formulations such as solid dispersions, nanosuspensions, or SEDDS is recommended.[2][17]
Q3: How can I assess the effectiveness of a new formulation in vitro before moving to in-vivo studies?
A3: In-vitro dissolution studies are crucial. These experiments measure the rate and extent to which the drug dissolves from its formulation in a simulated gastrointestinal fluid. A significant increase in dissolution compared to the unformulated drug is a good indicator of potential for improved oral bioavailability.
Q4: What are the key parameters to consider when preparing a solid dispersion?
A4: Critical parameters include the choice of a hydrophilic carrier (e.g., PVP, PEG), the drug-to-carrier ratio, and the preparation method (e.g., solvent evaporation, melting method).[3][4][5]
Q5: What are the advantages of a nanosuspension formulation?
A5: Nanosuspensions increase the surface area of the drug, leading to a faster dissolution rate. This can be particularly beneficial for compounds that are dissolution rate-limited in their absorption. They can be prepared using techniques like wet milling or high-pressure homogenization.[6][7][8]
III. Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of this compound Tromethamine
| Assay | Species/Cell Type | IC50 / ED50 |
| 5-Lipoxygenase Inhibition (in vitro) | Rat Peritoneal Exudate Cells | 0.055 µM |
| 5-Lipoxygenase Inhibition (in vitro) | Mouse Macrophages | 0.16 µM |
| 5-Lipoxygenase Inhibition (in vitro) | Human Peripheral Neutrophils | 1.2 µM |
| Leukotriene B4 Production (ex vivo) | Rat Blood Leukocytes | ED50 = 19.6 mg/kg (p.o.) |
| Ovalbumin-induced Bronchoconstriction | Guinea Pig | ED50 = 7.3 mg/kg (p.o.) |
| Ovalbumin-induced Bronchoconstriction | Guinea Pig | ED50 = 2.5 mg/kg (i.v.) |
IV. Experimental Protocols
1. Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
2. Preparation of a Nanosuspension by Wet Media Milling
Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% HPMC in water)
-
Milling media (e.g., zirconium oxide beads)
-
High-energy ball mill
-
Particle size analyzer
Procedure:
-
Prepare a presuspension by dispersing this compound in the stabilizer solution.
-
Add the presuspension and milling media to the milling chamber of the ball mill.
-
Mill the suspension at a high speed for a predetermined time (e.g., 24-48 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Analyze the particle size and particle size distribution of the nanosuspension using a particle size analyzer. The target is typically a mean particle size of less than 500 nm with a narrow distribution.
-
Store the nanosuspension at a controlled temperature.
3. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Accurately weigh the selected amounts of oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.
-
Add the accurately weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
To assess the self-emulsifying properties, add a small amount of the SEDDS formulation to water and observe the formation of a clear or slightly opalescent microemulsion.
V. Visualizations
Caption: 5-Lipoxygenase signaling pathway targeted by this compound.
Caption: Workflow for improving the oral efficacy of this compound.
References
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ybcp.ac.in [ybcp.ac.in]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing therapeutically effective 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: WY-50295 Preclinical Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase inhibitor, WY-50295.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO).[1] This enzyme is crucial for the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions, including asthma.[1]
Q2: What are the reported in vitro IC50 values for this compound?
A2: The inhibitory activity of this compound varies across different cell types and species. A summary of the reported IC50 values is provided in the table below.
Q3: Is this compound orally active?
A3: Yes, preclinical studies have demonstrated that this compound is orally efficacious and exhibits a long duration of action in an allergic bronchoconstriction model in guinea pigs.[1]
Q4: Why is there a discrepancy in this compound activity between rat and human whole blood assays?
A4: A significant challenge in translating preclinical data for this compound is its lack of activity in human whole blood at concentrations up to 200 microM, despite its inhibitory effects in purified human neutrophils and both in vitro and ex vivo in rat whole blood.[2] This discrepancy is suggested to be due to high-affinity binding of this compound to human serum albumin, which reduces the free drug concentration available to inhibit 5-LO in the whole blood assay.[2]
Troubleshooting Guide
Issue: Inconsistent 5-LO inhibition in in vitro assays.
-
Possible Cause 1: Species-specific differences.
-
Recommendation: Be aware that the potency of this compound can differ significantly between species. For example, it is more potent in rat peritoneal exudate cells (IC50 = 0.055 microM) than in human peripheral neutrophils (IC50 = 1.2 microM).[1] Ensure your experimental system aligns with the intended translational path.
-
-
Possible Cause 2: Presence of serum proteins.
-
Recommendation: If using cell-based assays with serum-containing media, consider the potential for protein binding to reduce the effective concentration of this compound. This is particularly relevant for human serum albumin.[2] Consider using purified enzyme or cell systems in serum-free conditions to determine the direct inhibitory activity.
-
Issue: Lack of efficacy in human whole blood assays.
-
Possible Cause: High protein binding.
-
Recommendation: The inactivity of this compound in human whole blood is likely due to its high affinity for human serum albumin.[2] Attempts to displace the compound with other albumin-binding drugs have been unsuccessful.[2] It is crucial to consider this limitation when designing and interpreting studies aimed at translating the preclinical findings to humans. Alternative formulations or delivery systems that could mitigate this high protein binding might be necessary for clinical development.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| System | IC50 (µM) | Reference |
| Soluble 5-lipoxygenase (guinea pig peritoneal exudate cells) | 5.7 | [1] |
| Rat peritoneal exudate cells | 0.055 | [1] |
| Mouse macrophages | 0.16 | [1] |
| Human peripheral neutrophils | 1.2 | [1] |
| Rat blood leukocytes | 8.1 | [1] |
| Fragmented guinea pig lung (peptidoleukotriene release) | 0.63 | [1] |
| Rat whole blood (in vitro LTB4 formation) | 40 | [2] |
| Human whole blood (in vitro LTB4 formation) | >200 | [2] |
Table 2: In Vivo/Ex Vivo Efficacy of this compound
| Model | Route | Pretreatment Time | ED50 (mg/kg) | Reference |
| Rat blood leukocytes (ex vivo LTB4 production) | p.o. | 4 h | 19.6 | [1] |
| Ovalbumin-induced bronchoconstriction (guinea pig) | i.v. | 5 min | 2.5 | [1] |
| Ovalbumin-induced bronchoconstriction (guinea pig) | p.o. | 4 h | 7.3 | [1] |
| Rat whole blood (ex vivo LTB4 formation) | p.o. | - | 18 | [2] |
Experimental Protocols
Detailed experimental protocols were not available in the provided search results. The following are generalized methodologies based on the descriptions in the cited literature.
5-Lipoxygenase Inhibition Assay (General)
-
Enzyme/Cell Preparation: Isolate 5-lipoxygenase enzyme or prepare a suspension of relevant cells (e.g., neutrophils, macrophages) in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme or cells with varying concentrations of this compound for a specified period.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Measure the production of 5-LO products (e.g., LTB4, peptidoleukotrienes) using appropriate analytical methods such as ELISA or chromatography.
-
IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of product formation.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General)
-
Sensitization: Sensitize guinea pigs with ovalbumin.
-
Compound Administration: Administer this compound intravenously or orally at various doses and specified pretreatment times.
-
Challenge: Anesthetize the animals and challenge them with an intravenous injection of ovalbumin to induce bronchoconstriction.
-
Measurement: Monitor changes in bronchopulmonary resistance and dynamic lung compliance.
-
ED50 Calculation: Determine the dose of this compound that causes a 50% inhibition of the ovalbumin-induced bronchoconstriction.
Visualizations
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Caption: Translational challenges of this compound due to species differences.
References
factors affecting WY-50295 IC50 values
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the 5-lipoxygenase (5-LOX) inhibitor, WY-50295.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). This enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene synthesis pathway.
Q2: Why are my this compound IC50 values inconsistent between experiments?
A2: Inconsistent IC50 values can arise from several factors. Common causes include variations in cell passage number, cell seeding density, incubation times, and the concentration of serum in the culture medium. It is crucial to maintain consistent experimental conditions to ensure reproducibility. Variability of up to 2-5 fold in IC50 values can be considered within the normal range for cell-based assays.[1]
Q3: I am observing a significant difference in this compound IC50 values between my purified enzyme assay and my cell-based assay. Why is this?
A3: It is common to observe a higher IC50 value in a cell-based assay compared to a purified enzyme (biochemical) assay. This discrepancy can be attributed to several factors, including:
-
Cellular uptake and efflux: The compound may have difficulty crossing the cell membrane to reach its intracellular target, or it may be actively transported out of the cell.
-
Protein binding: this compound is known to bind to plasma proteins, particularly serum albumin. This binding reduces the free concentration of the inhibitor available to interact with the 5-LOX enzyme within the cell.
-
Metabolism: The cells may metabolize this compound, reducing its effective concentration.
Q4: My this compound appears to be inactive in a human whole blood assay. What could be the reason?
A4: this compound shows significantly reduced or no activity in human whole blood assays due to its high affinity for human serum albumin. The extensive binding to albumin sequesters the inhibitor, preventing it from reaching the 5-LOX enzyme in neutrophils. In contrast, its binding to rat serum albumin is lower, which explains its activity in rat whole blood assays.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of media components | If using cell-based assays, components like phenol (B47542) red and fetal bovine serum in the culture media can contribute to background fluorescence. Consider using phenol red-free media and reducing the serum concentration during the assay. |
| Intrinsic fluorescence of this compound | Test the fluorescence of this compound alone at the assay wavelengths. If it is fluorescent, subtract the signal from a "no enzyme" or "no cell" control well containing the compound. |
| Substrate instability | The 5-LOX substrate (e.g., arachidonic acid) can auto-oxidize, leading to a non-enzymatic signal. Prepare substrate solutions fresh and protect them from light and air. |
| Contaminated reagents | Ensure all buffers and reagents are prepared with high-purity water and are free from contaminants. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
| Potential Cause | Recommended Solution |
| Variable cell health and passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the assay. |
| Inconsistent cell seeding density | Optimize and strictly control the cell seeding density. Uneven cell distribution in the wells can lead to variability. Gently mix the cell suspension before and during plating. |
| Pipetting errors | Calibrate pipettes regularly. For multi-well plates, consider preparing a master mix of reagents to minimize pipetting variations between wells. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a plate can concentrate reagents and affect results. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS. |
| Inconsistent incubation times | Adhere strictly to the optimized incubation times for both compound treatment and assay development. |
| Serum concentration variability | The concentration of serum albumin significantly impacts this compound activity. Use a consistent and defined concentration of serum (e.g., dialyzed fetal bovine serum) in your cell-based assays. |
Quantitative Data
Table 1: IC50 Values of this compound in Various In Vitro Systems
| System | Species | IC50 (µM) |
| Purified 5-Lipoxygenase | Guinea Pig | 5.7 |
| Rat Peritoneal Exudate Cells | Rat | 0.055 |
| Mouse Macrophages | Mouse | 0.16 |
| Human Peripheral Neutrophils | Human | 1.2 |
| Rat Blood Leukocytes | Rat | 8.1 |
| Rat Whole Blood (in vitro) | Rat | 40 |
| Human Whole Blood (in vitro) | Human | >200 (inactive) |
Table 2: Effect of Serum Albumin on Inhibitor Potency (Illustrative)
| Inhibitor | Assay Condition | IC50 (nM) | Fold Shift |
| Compound X | Protein-free buffer | 10 | - |
| Compound X | + 4% Bovine Serum Albumin | 100 | 10 |
| Compound Y | Protein-free buffer | 50 | - |
| Compound Y | + 4% Bovine Serum Albumin | 5000 | 100 |
Note: This table illustrates the expected impact of serum albumin on the IC50 values of inhibitors. The magnitude of the shift depends on the specific binding affinity of the compound to albumin. The inclusion of bovine serum albumin at concentrations approximating physiological conditions can be used to predict in vivo efficacy.[2]
Experimental Protocols
Protocol 1: Purified 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits.
Materials:
-
Purified 5-LOX enzyme
-
This compound stock solution (in DMSO)
-
5-LOX Assay Buffer
-
5-LOX Substrate (e.g., arachidonic acid)
-
Fluorescent Probe
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as recommended by the assay kit manufacturer. Dilute the this compound stock solution to various concentrations in 5-LOX Assay Buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a black 96-well plate, add 5-LOX enzyme solution. Then, add the diluted this compound solutions or vehicle control (DMSO in assay buffer).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 5-LOX substrate and fluorescent probe mixture to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based 5-LOX Inhibition Assay (Leukotriene Measurement)
This protocol describes the measurement of leukotriene B4 (LTB4) production in stimulated neutrophils.
Materials:
-
Isolated human or rat neutrophils
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium Ionophore A23187
-
LTB4 ELISA kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed isolated neutrophils into the wells of a 96-well cell culture plate at an optimized density.
-
Inhibitor Treatment: Add various concentrations of this compound (diluted in cell culture medium) or vehicle control to the wells.
-
Pre-incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.
-
Cell Stimulation: Stimulate the cells to produce leukotrienes by adding Calcium Ionophore A23187 to each well.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted LTB4.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each this compound concentration relative to the stimulated vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: 5-Lipoxygenase signaling pathway and the point of inhibition by this compound.
Caption: Comparative workflow for determining this compound IC50 values.
References
Technical Support Center: Refining WY-50295 Administration in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor, WY-50295, in rodent models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By inhibiting 5-LOX, this compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: What is the common form of this compound used in research?
A2: this compound is often used as a tromethamine salt (this compound tromethamine). This salt form generally exhibits improved solubility and stability compared to the free acid form, which is advantageous for formulating dosing solutions for in vivo studies.
Q3: What are the recommended administration routes for this compound in rodents?
A3: Based on available literature, both oral (p.o.) and intravenous (i.v.) routes of administration have been used for this compound and other 5-LOX inhibitors in rodent models.[1] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q4: Are there any known adverse effects of this compound in rodents?
A4: Specific adverse effects for this compound in rodents are not well-documented in the public domain. However, as with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity or distress following administration. General adverse effects associated with 5-lipoxygenase inhibitors could potentially include gastrointestinal issues or changes in liver enzyme levels. Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and administration of this compound in rodent models.
Formulation and Stability
Problem: My this compound tromethamine salt is not dissolving properly in my vehicle.
-
Possible Cause: The chosen vehicle may not be optimal for the solubility of this compound tromethamine.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of tromethamine salts can be pH-dependent. Ensure the pH of your vehicle is within a range that promotes the solubility of this compound.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
Fresh Preparation: It is recommended to prepare dosing solutions fresh on the day of the experiment to minimize stability issues.
Problem: I am concerned about the stability of my this compound formulation.
-
Possible Cause: Tromethamine salt formulations can be susceptible to degradation over time, especially in aqueous solutions.
-
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions and formulations at appropriate temperatures (e.g., 4°C or -20°C) and protected from light.
-
Fresh Preparation: As a best practice, always prepare dosing solutions fresh before each experiment.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or color change, which could indicate instability.
-
Oral Gavage Administration
Problem: The animal is showing signs of distress (e.g., coughing, gurgling sounds) during or after oral gavage.
-
Possible Cause: The gavage needle may have entered the trachea instead of the esophagus.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the animal is properly restrained with its head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Correct Needle Placement: The gavage needle should be inserted into the side of the mouth (diastema) and gently advanced along the roof of the mouth towards the esophagus. If any resistance is felt, do not force the needle. Withdraw and attempt again.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.
-
Observation: Monitor the animal closely for several minutes after dosing for any signs of respiratory distress.
-
Problem: Inconsistent results are being observed between animals in the same oral dosing group.
-
Possible Cause: Inaccurate dosing due to improper gavage technique or animal stress.
-
Troubleshooting Steps:
-
Standardized Technique: Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol.
-
Acclimatization: Acclimate the animals to handling and the gavage procedure to reduce stress, which can affect physiological responses.
-
Dose Volume: Calculate the dose volume accurately based on the most recent body weight of each animal.
-
Intraperitoneal (IP) Injection
Problem: There is swelling or irritation at the injection site after IP administration.
-
Possible Cause: Improper injection technique, such as injecting into the subcutaneous space or muscle, or the formulation itself may be an irritant.
-
Troubleshooting Steps:
-
Correct Injection Site: Ensure the injection is made into the lower right quadrant of the abdomen to avoid major organs.
-
Needle Angle and Depth: Insert the needle at a 15-30 degree angle and ensure it has penetrated the peritoneal cavity before injecting.
-
Formulation pH and Osmolality: Ensure the pH and osmolality of the formulation are as close to physiological levels as possible to minimize irritation.
-
Aspiration: Gently aspirate before injecting to ensure the needle is not in a blood vessel or organ.
-
Problem: Variable drug absorption is suspected following IP injection.
-
Possible Cause: Misinjection into the gastrointestinal tract or adipose tissue can lead to inconsistent absorption.
-
Troubleshooting Steps:
-
Consistent Technique: Adhere to a strict and consistent IP injection protocol across all animals and experimenters.
-
Animal Position: Tilting the animal's head slightly downwards can help to move the abdominal organs away from the injection site.
-
Consider Alternative Routes: Due to the inherent variability of IP injections, consider if oral gavage or intravenous administration would be more suitable for the experimental goals.
-
III. Quantitative Data
Due to the limited availability of public-domain pharmacokinetic data for this compound, the following tables provide a template for expected parameters and include comparative data for another 5-lipoxygenase inhibitor, Zileuton (B1683628), to serve as a reference.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type/Enzyme Source | Species | IC50 (µM) |
| Peritoneal Exudate Cells | Rat | 0.055 |
| Macrophages | Mouse | 0.16 |
| Peripheral Neutrophils | Human | 1.2 |
| Blood Leukocytes | Rat | 8.1 |
| Soluble 5-Lipoxygenase | Guinea Pig | 5.7 |
Data extracted from PubMed ID: 1538521.[1]
Table 2: Ex Vivo and In Vivo Efficacy of this compound
| Model | Species | Route | Pretreatment Time | ED50 (mg/kg) |
| Ex vivo Leukotriene B4 Production | Rat | p.o. | 4 h | 19.6 |
| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | i.v. | 5 min | 2.5 |
| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | p.o. | 4 h | 7.3 |
Data extracted from PubMed ID: 1538521.[1]
Table 3: Pharmacokinetic Parameters of Zileuton in Sprague Dawley Rats (Oral Administration)
| Sex | Tmax (h) |
| Male | 1 (API), 2 (NDZ, PM) |
| Female | 2 (API), 1 (NDZ, PM) |
API: Active Pharmaceutical Ingredient; NDZ: Nanocrystal-Drug Formulation; PM: Physical Mixture. Data extracted from FDA publication.[3] Note: Cmax and AUC data were presented graphically and showed higher plasma concentrations in females.
IV. Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Model: Specify mouse strain, age, and weight.
-
Formulation Preparation (Example for a Suspension):
-
Accurately weigh the required amount of this compound tromethamine.
-
Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water.
-
Gradually add the this compound tromethamine to the methylcellulose solution while vortexing or stirring to create a uniform suspension.
-
Prepare the suspension fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume.
-
The recommended maximum oral gavage volume for mice is 10 mL/kg.
-
Properly restrain the mouse, ensuring the head, neck, and body are in a straight line.
-
Insert a 20-22 gauge, ball-tipped gavage needle into the diastema and gently advance it into the esophagus.
-
Slowly administer the calculated dose volume.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Intraperitoneal Injection of this compound in Rats
-
Animal Model: Specify rat strain, age, and weight.
-
Formulation Preparation (Example for a Solution):
-
Note: A specific validated vehicle is not available. The following is a hypothetical example and requires validation.
-
Dissolve this compound tromethamine in a vehicle such as 10% DMSO, 40% PEG 400 in sterile saline.
-
Ensure the final solution is clear and free of precipitation. Warm gently if necessary to aid dissolution.
-
Prepare the solution fresh on the day of injection.
-
-
Dosing:
-
Weigh each rat immediately before dosing.
-
The recommended maximum IP injection volume for rats is 10 mL/kg.
-
Properly restrain the rat, exposing the abdomen.
-
Locate the lower right quadrant of the abdomen.
-
Insert a 23-25 gauge needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle is not in an organ or blood vessel.
-
Inject the calculated volume slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of pain, distress, or local irritation.
-
V. Mandatory Visualizations
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for oral gavage administration of this compound.
Caption: Troubleshooting logic for inconsistent IP injection results.
References
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase Inhibition: WY-50295 vs. Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent 5-lipoxygenase (5-LOX) inhibitors, WY-50295 and zileuton (B1683628). The 5-lipoxygenase enzyme is a critical target in drug development due to its central role in the biosynthesis of leukotrienes, potent lipid mediators of inflammation involved in various diseases, including asthma.[1][2] Zileuton is an FDA-approved drug for asthma treatment, while this compound is a widely used tool compound in preclinical research.[3] This document details their comparative potency, selectivity, and mechanisms of action, supported by experimental data and protocols.
Mechanism of Action and Molecular Interaction
Both this compound and zileuton function by directly inhibiting the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes. Zileuton is understood to act as an iron-ligand inhibitor, chelating the non-heme iron atom within the active site of the 5-LOX enzyme, which is essential for its catalytic activity.[4] The inhibition by zileuton is reversible and can be removed by washing.[5] this compound also acts as a reversible inhibitor.[6]
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is a key branch of the arachidonic acid cascade. Cellular stimulation triggers the release of arachidonic acid from the nuclear membrane by cytosolic phospholipase A₂ (cPLA₂).[7] The 5-lipoxygenase-activating protein (FLAP) presents arachidonic acid to the 5-LOX enzyme.[8][9][10] 5-LOX then catalyzes the formation of the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A₄ (LTA₄).[8] LTA₄ serves as a crucial branching point, being metabolized either by LTA₄ hydrolase to form the potent chemoattractant leukotriene B₄ (LTB₄), or by LTC₄ synthase to produce the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are involved in bronchoconstriction and airway inflammation.[2][8][10] Both this compound and zileuton inhibit the initial conversion of arachidonic acid by 5-LOX.
Data Presentation: Comparative Potency
The inhibitory potency of this compound and zileuton is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values from various in vitro assays. It is important to note that these values can vary significantly based on the assay system, cell type, and substrate concentration used.
| Compound | Assay System / Cell Type | IC₅₀ (µM) | Reference |
| This compound | Rat Peritoneal Exudate Cells | 0.055 | [6] |
| Mouse Macrophages | 0.16 | [6] | |
| Human Peripheral Neutrophils | 1.2 | [6] | |
| Cell-free (Guinea Pig 5-LOX) | 5.7 | [6] | |
| Rat Blood Leukocytes (LTB₄ formation) | 8.1 - 40 | [6][11][12] | |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [5][13] |
| Human PMNL (LTB₄ biosynthesis) | 0.4 | [5] | |
| Rat Basophilic Leukemia Cells | 0.5 | [5][13] | |
| Human Whole Blood (LTB₄ biosynthesis) | 0.9 | [5] | |
| Human Blood (LTB₄ synthesis) | 2.6 |
Data Presentation: Selectivity Profile
An ideal inhibitor should be highly selective for its target to minimize off-target effects. Both compounds demonstrate high selectivity for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX).
| Compound | Off-Target Enzyme | Activity / Concentration | Reference |
| This compound | Prostaglandin (B15479496) H Synthetase (COX) | Inactive up to 500 µM | [6] |
| 12-Lipoxygenase | Inactive up to 500 µM | [6] | |
| 15-Lipoxygenase | Inactive up to 500 µM | [6] | |
| Zileuton | Cyclooxygenase (Sheep) | Little to no inhibition up to 100 µM | [5] |
| 12-Lipoxygenase (Platelet) | Little to no inhibition up to 100 µM | [5] | |
| 15-Lipoxygenase (Soybean/Rabbit) | Little to no inhibition up to 100 µM | [5] | |
| Prostaglandin E₂ Production (Human Whole Blood) | IC₅₀ = 12.9 µM | [14] |
While zileuton is highly selective for 5-LOX over COX in direct enzyme assays, some studies report it can indirectly affect prostaglandin production, potentially by altering arachidonic acid availability.[14] For instance, in LPS-stimulated human whole blood, zileuton inhibited COX-2-dependent PGE₂ production with an IC₅₀ of 12.9 µM.[14]
Experimental Protocols: 5-Lipoxygenase Inhibition Assay
This section details a representative fluorometric assay protocol for determining the IC₅₀ of a test compound against 5-lipoxygenase. This protocol is based on methodologies employed in commercially available kits.[15][16]
1. Reagent Preparation:
-
LOX Assay Buffer: Prepare as specified by the kit manufacturer. Warm to room temperature before use.
-
LOX Substrate: Prepare a working solution of the substrate (e.g., arachidonic acid) in an appropriate solvent like ethanol, as per the manufacturer's instructions. Keep on ice.
-
LOX Probe: Prepare a working solution of the fluorescent probe. Protect from light.
-
Test Compounds: Prepare a serial dilution of this compound, zileuton, and vehicle control (e.g., DMSO) in LOX Assay Buffer to achieve a range of final assay concentrations.
-
5-LOX Enzyme: Dilute the stock enzyme to the desired concentration in cold LOX Assay Buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
Add 20 µL of LOX Assay Buffer to "Background Control" wells.
-
Add 20 µL of each concentration of the serially diluted test compounds or vehicle control to the respective "Sample" wells.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and LOX Substrate according to the kit's protocol.
-
Initiate the reaction by adding the 5-LOX enzyme solution to all wells except the "Background Control" wells.
-
Immediately transfer the plate to a microplate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity in kinetic mode at an excitation/emission wavelength of approximately 500/536 nm.[15][16] Record readings every 30-60 seconds for 30-40 minutes at room temperature.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the vehicle control from the rates of the inhibitor-treated samples to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Summary and Conclusion
Both this compound and zileuton are potent and selective inhibitors of 5-lipoxygenase.
-
Zileuton is a well-characterized, FDA-approved therapeutic for asthma with extensive clinical data.[2][3][17] Its potency is consistently demonstrated in the sub-micromolar to low micromolar range across various human and animal cell-based assays.[5][13]
-
This compound demonstrates comparable, and in some cellular systems, even higher potency than zileuton, particularly in rodent cells.[6] It serves as an excellent research tool for preclinical studies of leukotriene-dependent pathologies.[11]
The choice between these two inhibitors depends on the research or therapeutic goal. Zileuton is the established clinical benchmark for 5-LOX inhibition. This compound offers a potent alternative for in vitro and in vivo animal model research, backed by a strong selectivity profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for scientists investigating the 5-lipoxygenase pathway.
References
- 1. 5-lipoxygenase pathway: Significance and symbolism [wisdomlib.org]
- 2. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoxygenase | DC Chemicals [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 17. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of WY-50295 and Other 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of WY-50295 with other notable 5-lipoxygenase (5-LO) inhibitors. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for researchers in inflammation and drug development.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LO) pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma.[1] Inhibition of the 5-LO enzyme is a key therapeutic strategy to mitigate the effects of these pro-inflammatory molecules. This guide focuses on a comparative analysis of this compound, a novel 5-LO inhibitor, against other well-characterized inhibitors such as Zileuton (B1683628), BAY x1005, and ZD-2138.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected 5-LO inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental systems and conditions.[2][3]
In Vitro Efficacy: Inhibition of 5-Lipoxygenase Activity
| Inhibitor | Assay System | Endpoint Measured | IC50 Value (µM) | Reference |
| This compound | Rat Peritoneal Exudate Cells | 5-LO Inhibition | 0.055 | [4] |
| Mouse Macrophages | 5-LO Inhibition | 0.16 | [4] | |
| Human Peripheral Neutrophils | 5-LO Inhibition | 1.2 | [4] | |
| Rat Blood Leukocytes | LTB4 Production | 8.1 | [4] | |
| Guinea Pig Peritoneal Exudate Cells (soluble 5-LO) | 5-LO Inhibition | 5.7 | [4] | |
| Zileuton | Rat Basophilic Leukemia Cells (20,000 x g supernatant) | 5-HETE Synthesis | 0.5 | [5] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 | [5] | |
| Rat PMNL | LTB4 Biosynthesis | 0.4 | [5] | |
| Human PMNL | LTB4 Biosynthesis | 0.4 | [5] | |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [5] | |
| BAY x1005 | Human PMNL (isolated) | LTB4 Synthesis | 0.22 | [6] |
| Rat PMNL (isolated) | LTB4 Synthesis | 0.026 | [6][7] | |
| Mouse PMNL (isolated) | LTB4 Synthesis | 0.039 | [6][7] | |
| Mouse Macrophages | LTC4 Synthesis | 0.021 | [6] | |
| Human Whole Blood | LTB4 Synthesis | 11.6 - 17.0 | [8] | |
| ZD-2138 (ICI D2138) | Murine Peritoneal Macrophages | Leukotriene Synthesis | 0.003 | [9] |
| Human Blood | Leukotriene Synthesis | 0.02 | [9] | |
| MK-886 | Murine Macrophages | LTC4 Synthesis | Not a direct 5-LO inhibitor; acts on FLAP | [10] |
| Human Blood (in vitro) | LTB4 Synthesis | 0.45 (as a FLAP inhibitor) | [10] |
In Vivo Efficacy: Anti-Inflammatory Activity
| Inhibitor | Animal Model | Endpoint Measured | ED50 Value (mg/kg, p.o.) | Reference |
| This compound | Rat (ex vivo) | LTB4 Production in Blood Leukocytes | 19.6 (4h pretreatment) | [4] |
| Guinea Pig (allergic bronchoconstriction) | Inhibition of Bronchoconstriction | 7.3 (4h pretreatment) | [4] | |
| Zileuton | Rat (ex vivo) | LTB4 Biosynthesis in Blood | 2 | [5] |
| Rat (antigen-induced) | 6-sulfidopeptide LT formation | 3 | [5] | |
| Mouse (arachidonic acid-induced ear edema) | Edema Reduction | 31 | [5] | |
| BAY x1005 | Mouse (arachidonic acid-induced ear edema) | Edema Formation | 48.7 | [6] |
| Mouse (arachidonic acid-induced ear edema) | Myeloperoxidase Activity | 7.9 | [6] | |
| Rat (ex vivo) | LTB4 Inhibition in Whole Blood | 11.8 (1h) / 6.7 (5h) | [11] | |
| ZD-2138 (ICI D2138) | Rat (ex vivo) | LTB4 Synthesis in Blood | 0.9 (3h) / 4.0 (10h) | [9] |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The 5-Lipoxygenase signaling pathway and points of inhibition.
Caption: Experimental workflow for in vitro 5-LO inhibition assay.
Experimental Protocols
In Vitro 5-LO Inhibition Assay in Human Neutrophils
This protocol outlines a common method for assessing the in vitro efficacy of 5-LO inhibitors.
1. Isolation of Human Neutrophils:
-
Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation.[12][13]
-
The isolated neutrophils are washed and resuspended in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
2. Inhibition Assay:
-
Neutrophils are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Leukotriene synthesis is then stimulated by adding a calcium ionophore, such as A23187.[5]
-
The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) and then terminated.
3. Quantification of Leukotriene B4 (LTB4):
-
The samples are centrifuged, and the supernatants are collected for LTB4 analysis.
-
LTB4 levels are quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme Immunoassay (EIA).[5]
4. Data Analysis:
-
The percentage of LTB4 production inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the anti-inflammatory activity of compounds.[4][14]
1. Animal Preparation:
-
Male Wistar rats or Swiss albino mice are used for the study.
-
Animals are acclimatized to the laboratory conditions before the experiment.
2. Compound Administration:
-
The test inhibitor (e.g., this compound) or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
A control group receives the vehicle only.
3. Induction of Inflammation:
-
After a specific pretreatment time (e.g., 30-60 minutes), a subs plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.[15][16]
4. Measurement of Paw Edema:
-
The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[16]
-
The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.
5. Data Analysis:
-
The percentage inhibition of paw edema is calculated for each dose of the test compound compared to the vehicle control group.
-
The ED50 value, the dose that causes 50% inhibition of edema, is determined.
Discussion
The data presented in this guide highlights the potent and selective 5-lipoxygenase inhibitory activity of this compound across various in vitro systems. Its efficacy is comparable to, and in some cases exceeds, that of other well-known 5-LO inhibitors. For instance, in rat peritoneal exudate cells, this compound exhibits a very low IC50 value of 0.055 µM.[4]
A critical consideration for the therapeutic potential of any 5-LO inhibitor is its activity in human whole blood, which more closely mimics the in vivo physiological environment. While this compound shows potent activity in isolated human neutrophils, its efficacy is significantly reduced in human whole blood, a phenomenon attributed to high plasma protein binding. In contrast, Zileuton, the only clinically approved 5-LO inhibitor for the treatment of asthma, maintains a sub-micromolar IC50 value in human whole blood.[1][5]
In vivo studies demonstrate the oral efficacy and long duration of action of this compound in a guinea pig model of allergic bronchoconstriction, suggesting its potential utility in respiratory inflammatory conditions.[4] When comparing the in vivo potencies, ZD-2138 appears to be a particularly potent inhibitor in rats, with a low oral ED50 value.[9]
The choice of a 5-LO inhibitor for research or therapeutic development will depend on the specific application, considering factors such as potency in the target species and cell type, selectivity, pharmacokinetic properties, and the desired route of administration.
Conclusion
This compound is a potent and selective 5-lipoxygenase inhibitor with demonstrated in vitro and in vivo efficacy. While its high affinity for human serum albumin may present a challenge for systemic administration in humans, its strong inhibitory activity in various preclinical models warrants further investigation. This comparative guide provides a valuable resource for researchers to evaluate the relative efficacy of this compound and other 5-LO inhibitors in the context of their specific research goals.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. BAY-X 1005 | CAS 128253-31-6 | BAY-X1005 | Tocris Bioscience [tocris.com]
- 8. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAY X1005, a new inhibitor of leukotriene synthesis: in vivo inflammation pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of WY-50295 for 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of WY-50295 as a 5-lipoxygenase (5-LOX) inhibitor. By objectively comparing its performance with other established inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating inflammatory pathways and developing novel therapeutics.
Executive Summary
This compound is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are powerful inflammatory mediators implicated in a range of diseases including asthma. This guide demonstrates that this compound exhibits high selectivity for 5-LOX over other related enzymes such as 12-lipoxygenase (12-LOX), 15-lipoxygenase (15-LOX), and cyclooxygenase (COX) enzymes. Its efficacy and selectivity profile make it a valuable tool for both basic research and drug development.
Comparative Performance Data
The inhibitory activity of this compound and other well-characterized enzyme inhibitors were evaluated against key enzymes in the arachidonic acid cascade. The half-maximal inhibitory concentration (IC50) values, collated from various in vitro studies, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 0.055 - 8.1 [1] | >500 [1] | >500 [1] | >500 [1] | >500 [1] |
| Zileuton | 0.5 - 1.3 | >100 | >100 | >100 | >100 |
| PF-4191834 | 0.229[2][3] | ~69 | ~69 | No Activity | No Activity |
| NDGA | ~11 (for 15-LOX-2) | - | - | - | - |
| Celecoxib | - | - | - | 82 | 6.8[4] |
| Diclofenac | - | - | - | 0.076 | 0.026[4] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., cell-free vs. cell-based, enzyme source, substrate concentration). The data presented here is for comparative purposes.
Signaling Pathway Overview
The following diagram illustrates the arachidonic acid cascade and the points of inhibition for various enzymes.
Experimental Workflow for Selectivity Screening
The following diagram outlines a typical workflow for assessing the selectivity of a 5-LOX inhibitor.
Experimental Protocols
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on purified 5-LOX enzyme activity.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (this compound) and reference inhibitors (e.g., Zileuton)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in DMSO. Create a series of dilutions in the assay buffer.
-
Enzyme Preparation: Dilute the purified 5-LOX enzyme to the desired concentration in ice-cold assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound dilutions or vehicle control (DMSO in assay buffer).
-
Add the diluted 5-LOX enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context, providing a more physiologically relevant measure of efficacy.
Materials:
-
Human cell line expressing 5-LOX (e.g., human neutrophils, HL-60 cells, or a transfected cell line)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187)
-
Test compound (this compound) and reference inhibitors
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for leukotriene B4 (LTB4) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Culture: Culture the cells under standard conditions until they reach the desired density.
-
Compound Treatment:
-
Harvest and resuspend the cells in fresh medium or PBS.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Stimulation: Add calcium ionophore A23187 to the cell suspension to stimulate the 5-LOX pathway and the production of leukotrienes.
-
Reaction Termination: After a defined incubation period (e.g., 10-15 minutes), stop the reaction by placing the samples on ice or by adding a stopping reagent.
-
Sample Preparation: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the secreted leukotrienes.
-
LTB4 Quantification:
-
ELISA: Use a commercial LTB4 ELISA kit to measure the concentration of LTB4 in the supernatant according to the manufacturer's instructions.
-
HPLC: Alternatively, use reverse-phase HPLC to separate and quantify LTB4 and other 5-LOX products.
-
-
Data Analysis:
-
Calculate the percent inhibition of LTB4 production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Selectivity Assays (12-LOX, 15-LOX, COX-1, and COX-2)
To determine the selectivity of this compound, similar cell-free or cell-based assays are performed using purified 12-LOX, 15-LOX, COX-1, and COX-2 enzymes or cell lines predominantly expressing these enzymes. The experimental protocols are analogous to the 5-LOX assays, with the following modifications:
-
Enzyme: Use the specific purified enzyme (12-LOX, 15-LOX, COX-1, or COX-2) or appropriate cell model.
-
Substrate: Arachidonic acid is the common substrate.
-
Product Detection: The specific products of each enzyme are measured. For example:
-
12-LOX: 12-hydroxyeicosatetraenoic acid (12-HETE)
-
15-LOX: 15-hydroxyeicosatetraenoic acid (15-HETE)
-
COX-1/COX-2: Prostaglandins (e.g., PGE2, PGF2α) or thromboxane (B8750289) B2 (TXB2).
-
-
Detection Method: Use appropriate ELISA kits or chromatographic methods (HPLC, LC-MS/MS) for the specific products.
By comparing the IC50 values obtained for this compound against 5-LOX with those against the other lipoxygenase and cyclooxygenase isoforms, a quantitative measure of its selectivity can be established. A significantly higher IC50 value for the other enzymes compared to 5-LOX indicates high selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Drug Screening Innovations in Microfluidics Technology - Elveflow [elveflow.com]
- 4. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of WY-50295 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-lipoxygenase inhibitor, WY-50295, across various species. The information is compiled from preclinical studies to support further research and development.
In Vitro Activity of this compound
This compound is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases such as asthma. However, the inhibitory activity of this compound demonstrates significant variability across different species.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound varies considerably among different species and cell types. In vitro studies have shown that this compound is most potent in rat peritoneal exudate cells and least potent in rat blood leukocytes.
| Species | Cell Type | IC50 (µM) |
| Rat | Peritoneal Exudate Cells | 0.055 |
| Mouse | Macrophages | 0.16 |
| Guinea Pig | Fragmented Lung (Peptidoleukotriene release) | 0.63 |
| Human | Peripheral Neutrophils | 1.2 |
| Rat | Blood Leukocytes | 8.1 |
Data compiled from published studies.
A notable finding is the significantly reduced activity of this compound in human whole blood. This has been attributed to the high-affinity binding of this compound to human serum albumin, which sequesters the compound and reduces its availability to inhibit 5-LO in leukocytes. In contrast, the binding to rat albumin is less pronounced, allowing for greater activity in rat whole blood assays.
In Vivo Efficacy of this compound
In vivo studies in rats and guinea pigs have demonstrated the oral efficacy and long duration of action of this compound in models of allergic bronchoconstriction.
Comparative Efficacy (ED50)
The effective dose for 50% of the maximal response (ED50) provides insight into the in vivo potency of this compound.
| Species | Model | Route of Administration | Pretreatment Time | ED50 (mg/kg) |
| Rat | Ex vivo Leukotriene B4 Production in Blood | Oral | 4 hours | 19.6 |
| Guinea Pig | Ovalbumin-Induced Bronchoconstriction | Intravenous | 5 minutes | 2.5 |
| Guinea Pig | Ovalbumin-Induced Bronchoconstriction | Oral | 4 hours | 7.3 |
Data compiled from published studies.
These findings suggest that this compound is a potent inhibitor of leukotriene-dependent bronchoconstriction in guinea pigs, with significant oral bioavailability.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approaches used for its evaluation, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for assessing 5-LO inhibitors.
Caption: 5-Lipoxygenase Signaling Pathway and Inhibition by this compound.
A Comparative Analysis of WY-50295 and Other Asthma Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of WY-50295, a novel 5-lipoxygenase inhibitor, against established asthma medications. The information is intended to support research and development efforts in respiratory therapeutics by presenting key efficacy data, mechanistic insights, and detailed experimental methodologies.
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by reversible bronchoconstriction, airway hyperresponsiveness, and airway inflammation. Current treatment strategies primarily focus on controlling inflammation and relieving bronchoconstriction. This guide evaluates the preclinical profile of this compound, a potent and selective 5-lipoxygenase inhibitor, and compares it with the established clinical profiles of other major classes of asthma drugs, including leukotriene modifiers (specifically the 5-lipoxygenase inhibitor, zileuton), inhaled corticosteroids (ICS), and long-acting beta-agonists (LABAs). Due to the limited availability of clinical data for this compound, this comparison relies on its preclinical performance and juxtaposes it with the clinical data of approved therapeutics to provide a reference for its potential positioning in asthma management.
Data Presentation: Quantitative Comparison of Asthma Drug Efficacy
The following tables summarize key efficacy data for this compound and other asthma medications. It is important to note that the data for this compound is from preclinical studies, while the data for other drugs are from clinical trials.
Table 1: In Vitro Potency of this compound
| Cell Type | IC50 (µM) |
| Rat Peritoneal Exudate Cells | 0.055 |
| Mouse Macrophages | 0.16 |
| Human Peripheral Neutrophils | 1.2 |
| Rat Blood Leukocytes | 8.1 |
Source: Data derived from preclinical in vitro studies.[1]
Table 2: In Vivo Efficacy of this compound in an Animal Model
| Administration Route | Pretreatment Time | ED50 (mg/kg) | Model |
| Intravenous (i.v.) | 5 min | 2.5 | Ovalbumin-induced bronchoconstriction in guinea pigs |
| Oral (p.o.) | 4 h | 7.3 | Ovalbumin-induced bronchoconstriction in guinea pigs |
| Oral (p.o.) | 4 h | 19.6 | Ex vivo leukotriene B4 production in rat blood |
Source: Data derived from preclinical in vivo studies.[1]
Table 3: Clinical Efficacy of Zileuton (B1683628) (5-Lipoxygenase Inhibitor)
| Parameter | Zileuton (600 mg q.i.d.) | Placebo | p-value | Study Duration |
| FEV1 Improvement | 15.7% | 7.7% | 0.006 | 13 weeks |
| Corticosteroid-requiring Exacerbations | 6.1% of patients | 15.6% of patients | 0.02 | 13 weeks |
| Morning PEFR Improvement | 7% - 10% | - | < 0.05 | 6 months |
| Daytime Symptom Decrease | 37% | - | < 0.05 | 6 months |
| Nocturnal Symptom Decrease | 31% | - | < 0.05 | 6 months |
| Beta-agonist Use Decrease | 31% | - | < 0.05 | 6 months |
Source: Data from randomized controlled clinical trials.[2][3]
Table 4: Comparative Clinical Efficacy of Major Asthma Drug Classes
| Drug Class | Key Efficacy Endpoints |
| Inhaled Corticosteroids (ICS) | Reduce airway hyperresponsiveness, control symptoms, and prevent exacerbations. Considered first-line therapy for persistent asthma.[2] |
| Long-Acting Beta-Agonists (LABAs) | Provide long-lasting bronchodilation. Used in combination with ICS for improved asthma control.[3] |
| Leukotriene Receptor Antagonists (LTRAs) | Improve asthma symptoms and reduce exacerbations, but generally less effective than ICS.[4] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and other asthma drug classes.
Caption: Mechanism of 5-Lipoxygenase Inhibitors and Leukotriene Receptor Antagonists.
Caption: Mechanisms of Inhaled Corticosteroids and Long-Acting Beta-Agonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.
Ovalbumin-Induced Asthma Model in Guinea Pigs
This model is used to evaluate the efficacy of anti-asthmatic drugs in an allergic asthma setting.
-
Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin.
-
Challenge: After a sensitization period (typically 14-21 days), the animals are challenged with an aerosolized solution of ovalbumin to induce bronchoconstriction.
-
Drug Administration: Test compounds (e.g., this compound) are administered intravenously or orally at specified times before the ovalbumin challenge.
-
Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph. The degree of bronchoconstriction is quantified and compared between drug-treated and vehicle-treated groups.
-
Data Analysis: The dose of the drug that causes a 50% inhibition of the bronchoconstrictor response (ED50) is calculated.
Ex Vivo Leukotriene B4 Production Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator leukotriene B4 (LTB4) in whole blood.
-
Drug Administration: Animals are treated with the test compound (e.g., this compound) or vehicle.
-
Blood Collection: At a specified time after dosing, blood samples are collected.
-
Stimulation: The whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis by leukocytes.
-
LTB4 Measurement: Plasma is separated, and LTB4 levels are quantified using a specific immunoassay (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The concentration of the drug that inhibits LTB4 production by 50% (IC50) is determined.
Clinical Trial Protocol for Zileuton in Patients with Mild to Moderate Asthma
This outlines a typical design for a clinical trial evaluating a new asthma medication.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of mild to moderate persistent asthma.
-
Treatment: Patients are randomized to receive either zileuton (e.g., 600 mg four times daily) or a matching placebo for a specified duration (e.g., 13 weeks or 6 months).
-
Efficacy Assessments:
-
Pulmonary Function: Forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) are measured at baseline and at regular intervals throughout the study.
-
Symptom Scores: Patients record their daily asthma symptoms (e.g., cough, wheeze, shortness of breath) and nocturnal awakenings in a diary.
-
Rescue Medication Use: The frequency of use of short-acting beta-agonists for symptom relief is recorded.
-
Asthma Exacerbations: The number of exacerbations requiring treatment with systemic corticosteroids is documented.
-
-
Safety Assessments: Adverse events are monitored and recorded throughout the study. Liver function tests are performed regularly due to the known potential for hepatotoxicity with zileuton.
-
Statistical Analysis: Efficacy and safety endpoints are compared between the zileuton and placebo groups using appropriate statistical methods.
Caption: Generalized Workflow of a Randomized Controlled Clinical Trial for an Asthma Drug.
Conclusion
This compound demonstrates potent and selective 5-lipoxygenase inhibitory activity in preclinical models, suggesting its potential as a therapeutic agent for asthma. Its in vitro and in vivo efficacy profile is comparable to that of other 5-lipoxygenase inhibitors that have been evaluated clinically. However, without direct comparative clinical trial data, the ultimate clinical utility of this compound in relation to current standard-of-care treatments such as inhaled corticosteroids and long-acting beta-agonists remains to be determined. The provided data and experimental protocols offer a foundation for further investigation and development of this and similar compounds for the treatment of asthma and other inflammatory diseases. Future research should focus on conducting well-designed clinical trials to establish the safety and efficacy of this compound in patients with asthma.
References
- 1. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.cn]
- 2. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
independent validation of WY-50295's anti-inflammatory effects
An Independent Validation of WY-50295's Anti-inflammatory Effects: A Comparative Guide
This guide provides an objective comparison of the anti-inflammatory properties of this compound, a potent and selective 5-lipoxygenase (5-LO) inhibitor, with the established 5-LO inhibitor, Zileuton (B1683628). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's therapeutic potential.
Data Presentation: In Vitro and In Vivo Efficacy
The anti-inflammatory efficacy of this compound and Zileuton has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data for a direct comparison of their potency.
Table 1: In Vitro Inhibition of 5-Lipoxygenase Activity
| Compound | Assay System | Parameter | Value (µM) |
| This compound | Rat Peritoneal Exudate Cells | IC50 | 0.055[1] |
| Mouse Macrophages | IC50 | 0.16[1] | |
| Human Peripheral Neutrophils | IC50 | 1.2[1] | |
| Rat Blood Leukocytes | IC50 | 8.1[1] | |
| Guinea Pig Cell-free 5-LO | IC50 | 5.7[1] | |
| Fragmented Guinea Pig Lung (Peptidoleukotriene release) | IC50 | 0.63[1] | |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | IC50 | 0.5[2] |
| Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis) | IC50 | 0.3[2] | |
| Rat PMNL (LTB4 biosynthesis) | IC50 | 0.4[2] | |
| Human PMNL (LTB4 biosynthesis) | IC50 | 0.4[2] | |
| Human Whole Blood (LTB4 biosynthesis) | IC50 | 0.9[2] |
Table 2: Ex Vivo and In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Parameter | Route of Administration | Value (mg/kg) |
| This compound | Rat (ex vivo LTB4 production in blood leukocytes) | ED50 | p.o. | 19.6[1] |
| Guinea Pig (ovalbumin-induced bronchoconstriction) | ED50 | i.v. | 2.5[1] | |
| Guinea Pig (ovalbumin-induced bronchoconstriction) | ED50 | p.o. | 7.3[1] | |
| Zileuton | Rat (ex vivo LTB4 biosynthesis) | ED50 | p.o. | 2[2] |
| Rat (antigen-induced 6-sulfidopeptide LT formation) | ED50 | 3[2] | ||
| Mouse (arachidonic-acid induced ear edema) | ED50 | 31[2] |
Signaling Pathway
The anti-inflammatory effects of both this compound and Zileuton are mediated through the inhibition of 5-lipoxygenase, a key enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase Signaling Pathway and Points of Inhibition.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate 5-lipoxygenase inhibitors. Specific details may vary between individual studies.
In Vitro Leukotriene B4 (LTB4) Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the production of LTB4 from activated inflammatory cells.
Materials:
-
Isolated inflammatory cells (e.g., human peripheral neutrophils, rat peritoneal exudate cells).
-
Test compound (e.g., this compound, Zileuton) at various concentrations.
-
Cell culture medium (e.g., RPMI 1640).
-
Stimulating agent (e.g., calcium ionophore A23187).
-
LTB4 ELISA kit or LC-MS/MS for quantification.
Procedure:
-
Isolate and purify inflammatory cells from whole blood or peritoneal lavage.
-
Resuspend cells in culture medium to a desired concentration.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a stimulating agent (e.g., calcium ionophore A23187) to induce LTB4 production and incubate for a further period (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by centrifugation to pellet the cells.
-
Collect the supernatant and quantify the amount of LTB4 produced using a validated method such as ELISA or LC-MS/MS.
-
Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of the test compound.
Ex Vivo Leukotriene B4 (LTB4) Inhibition Assay
Objective: To assess the in vivo efficacy of an orally administered compound in inhibiting LTB4 production in whole blood.
Materials:
-
Test animals (e.g., rats, dogs).
-
Test compound formulated for oral administration.
-
Anticoagulant (e.g., heparin).
-
Stimulating agent (e.g., calcium ionophore A23187).
-
LTB4 ELISA kit or LC-MS/MS for quantification.
Procedure:
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage).
-
At various time points post-administration, collect whole blood samples into tubes containing an anticoagulant.
-
Immediately stimulate the whole blood with a stimulating agent (e.g., calcium ionophore A23187) and incubate at 37°C for a specified time.
-
Stop the reaction and separate the plasma by centrifugation.
-
Quantify the LTB4 levels in the plasma using ELISA or LC-MS/MS.
-
Calculate the percentage inhibition of LTB4 production at each time point and for each dose group compared to the vehicle-treated group.
-
Determine the ED50 value, which is the dose of the compound that produces 50% of the maximal inhibitory effect.
Experimental Workflow
The general workflow for the preclinical validation of a novel anti-inflammatory compound like this compound is depicted below.
Caption: Preclinical Validation Workflow for Anti-inflammatory Compounds.
References
Assessing the Long-Term Effects of 5-Lipoxygenase Inhibitor Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the long-term implications of therapeutic interventions is paramount. This guide provides a comparative assessment of the long-term effects of treatment with 5-lipoxygenase (5-LO) inhibitors, using Zileuton as a representative agent due to the limited public data on WY-50295. We compare its performance with a common alternative, the leukotriene receptor antagonist Montelukast. This analysis is supported by experimental data from clinical trials and outlines the methodologies for key experiments.
Mechanism of Action: 5-Lipoxygenase Inhibition vs. Leukotriene Receptor Antagonism
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade, leading to the production of leukotrienes, which are potent mediators of inflammation and bronchoconstriction in conditions like asthma.[1][2][3] this compound, like Zileuton, acts by directly inhibiting the 5-LO enzyme, thereby preventing the synthesis of all leukotrienes.[4] In contrast, Montelukast acts downstream by selectively blocking the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the action of a specific class of leukotrienes.[5]
Long-Term Efficacy and Safety: A Comparative Overview
Long-term clinical trials are crucial for establishing the sustained efficacy and safety profile of a drug. While specific long-term data for this compound is not publicly available, studies on the 5-LO inhibitor Zileuton and the leukotriene receptor antagonist Montelukast provide valuable insights.
Table 1: Comparison of Long-Term Efficacy in Chronic Asthma
| Parameter | Zileuton (5-LO Inhibitor) | Montelukast (Leukotriene Receptor Antagonist) |
| Primary Efficacy Endpoint | Improvement in Forced Expiratory Volume in 1 second (FEV1) | Improvement in FEV1 |
| Study Duration | 6 months | 12 months and longer |
| Key Findings | Sustained improvement in FEV1 and reduction in asthma symptoms over 6 months.[1] | Significant improvement in FEV1 and asthma control compared to placebo in long-term studies. |
| Steroid-Sparing Effect | Reduced the need for systemic corticosteroids.[1] | Has been shown to allow for reduction of inhaled corticosteroid dosage. |
Table 2: Comparative Long-Term Safety and Tolerability
| Adverse Event Profile | Zileuton (5-LO Inhibitor) | Montelukast (Leukotriene Receptor Antagonist) |
| Hepatic Effects | Potential for elevated liver enzymes (ALT); regular monitoring recommended.[6][7] | Generally well-tolerated with a low incidence of elevated liver enzymes.[3] |
| Neuropsychiatric Events | Reports of sleep disorders and behavioral changes.[7][8] | FDA boxed warning for serious neuropsychiatric events including depression, suicidal thoughts, and behavioral changes.[9][10][11] |
| Common Side Effects | Dyspepsia, nausea, and abdominal pain.[12] | Headache, abdominal pain, and upper respiratory infection.[10] |
| Rare Adverse Events | Churg-Strauss syndrome (rare vasculitis) has been reported, often associated with systemic steroid withdrawal.[10][13] |
Experimental Protocols for Assessing Long-Term Effects
The evaluation of long-term drug effects involves rigorous, well-controlled clinical trials. Below is a generalized protocol representative of studies designed to assess the long-term safety and efficacy of treatments for chronic conditions like asthma.
Objective: To evaluate the long-term safety and efficacy of a therapeutic agent compared to a placebo or an active comparator.
Study Design: A multi-center, randomized, double-blind, parallel-group study.
Participant Population: Patients with a confirmed diagnosis of the chronic condition (e.g., mild to moderate persistent asthma), meeting specific inclusion and exclusion criteria.
Key Methodologies:
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug, placebo, or active comparator. Both participants and investigators are blinded to the treatment allocation to minimize bias.
-
Dosing and Administration: The drug is administered at a fixed dose and schedule for the duration of the study (e.g., 6-12 months or longer).
-
Efficacy Assessments:
-
Pulmonary Function Tests: Spirometry (measuring FEV1, FVC, etc.) is performed at baseline and at regular intervals throughout the study.
-
Symptom Scores: Participants maintain daily diaries to record symptoms, use of rescue medication, and impact on daily activities.
-
Exacerbation Rates: The frequency and severity of disease exacerbations requiring intervention (e.g., systemic corticosteroids) are monitored.
-
-
Safety Monitoring:
-
Adverse Event Reporting: All adverse events are recorded and assessed for severity and potential relationship to the study drug.
-
Laboratory Tests: Blood samples are collected periodically to monitor hematology, clinical chemistry (including liver function tests), and other relevant biomarkers.
-
Physical Examinations and Vital Signs: Conducted at each study visit.
-
Conclusion
While direct long-term data on this compound is lacking, the available evidence for the 5-LO inhibitor class, represented by Zileuton, suggests sustained efficacy in managing chronic inflammatory conditions like asthma. However, this comes with a need for careful monitoring of liver function. In comparison, the leukotriene receptor antagonist Montelukast offers a different safety profile, with notable concerns regarding neuropsychiatric effects. The choice between these therapeutic strategies will depend on a careful assessment of the individual patient's clinical characteristics, risk factors, and response to treatment. Further long-term studies on newer 5-LO inhibitors are warranted to fully characterize their safety and efficacy profiles.
References
- 1. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. drugs.com [drugs.com]
- 7. Zileuton (Zyflo CR): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 8. drugs.com [drugs.com]
- 9. Montelukast oral tablet: Side effects, uses, dosage, and more [medicalnewstoday.com]
- 10. drugs.com [drugs.com]
- 11. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 12. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 13. Montelukast use over the past 20 years: monitoring of its effects and safety issues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and Ex Vivo Potency of WY-50295, a Novel 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and ex vivo potency of WY-50295, a selective inhibitor of 5-lipoxygenase (5-LO). The data presented is compiled from preclinical studies to offer an objective overview of the compound's performance in various experimental settings.
Introduction to this compound
This compound is an orally active compound that demonstrates significant and selective inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators involved in a variety of pathological conditions, including asthma and other allergic diseases.[1] This guide will delve into the quantitative measures of this compound's potency in isolated cellular systems (in vitro) and in biological samples from a living organism (ex vivo).
Data Presentation: In Vitro and Ex Vivo Potency of this compound
The following tables summarize the key quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Potency of this compound
| Experimental System | Parameter | Value (IC50) |
| Rat Peritoneal Exudate Cells | 5-Lipoxygenase Inhibition | 0.055 µM[1] |
| Mouse Macrophages | 5-Lipoxygenase Inhibition | 0.16 µM[1] |
| Human Peripheral Neutrophils | 5-Lipoxygenase Inhibition | 1.2 µM[1] |
| Rat Blood Leukocytes | 5-Lipoxygenase Inhibition | 8.1 µM[1] |
| Guinea Pig Peritoneal Exudate Cells (Cell-free) | 5-Lipoxygenase Inhibition | 5.7 µM[1] |
| Fragmented Guinea Pig Lung | Peptidoleukotriene Release | 0.63 µM[1] |
| Rat Whole Blood Leukocytes | Leukotriene B4 Formation | 40 µM[2] |
Table 2: Ex Vivo Potency of this compound
| Animal Model | Administration | Parameter | Value (ED50) | Pretreatment Time |
| Rat | Oral (p.o.) | Leukotriene B4 Production in Blood Leukocytes | 19.6 mg/kg[1] | 4 hours |
| Rat | Oral (p.o.) | Leukotriene B4 Formation in Whole Blood | 18 mg/kg[2] | Not Specified |
| Anesthetized Sensitized Guinea Pig | Intravenous (i.v.) | Ovalbumin-induced Bronchoconstriction | 2.5 mg/kg[1] | 5 minutes |
| Anesthetized Sensitized Guinea Pig | Oral (p.o.) | Ovalbumin-induced Bronchoconstriction | 7.3 mg/kg[1] | 4 hours |
Mechanism of Action: 5-Lipoxygenase Inhibition
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial step in the conversion of arachidonic acid to leukotrienes. By blocking this pathway, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
Caption: Mechanism of action of this compound as a 5-lipoxygenase inhibitor.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to assess the potency of this compound. For detailed procedures, please refer to the original research publications.
In Vitro 5-Lipoxygenase Inhibition Assay (Representative Protocol)
-
Cell Preparation: Isolate desired cells (e.g., rat peritoneal neutrophils) and resuspend in a suitable buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Initiate leukotriene synthesis by adding a stimulating agent, such as calcium ionophore A23187.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Leukotriene Quantification: Extract the leukotrienes (e.g., LTB4) from the supernatant and quantify using a suitable method, such as enzyme immunoassay (EIA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of leukotriene production (IC50).
Caption: A representative workflow for the in vitro 5-lipoxygenase inhibition assay.
Ex Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (Representative Protocol)
-
Sensitization: Sensitize guinea pigs to ovalbumin.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) or intravenously (i.v.) at various doses.
-
Anesthesia and Instrumentation: Anesthetize the animals and instrument them to measure airway resistance.
-
Antigen Challenge: Challenge the sensitized animals with an aerosol of ovalbumin to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Record the changes in airway resistance following the ovalbumin challenge.
-
Data Analysis: Determine the dose of this compound that causes a 50% reduction in the ovalbumin-induced bronchoconstriction (ED50).
Caption: A representative workflow for the ex vivo ovalbumin-induced bronchoconstriction model.
Comparison and Conclusion
This compound demonstrates potent inhibitory activity against 5-lipoxygenase both in vitro and ex vivo. The in vitro data highlights its efficacy across different cell types and species, with IC50 values in the nanomolar to low micromolar range. Notably, the potency can be influenced by the experimental system, as seen by the difference in IC50 values between purified cells and whole blood, which may be due to protein binding.[2]
The ex vivo studies confirm the oral bioavailability and efficacy of this compound in relevant animal models of allergic bronchoconstriction. The compound effectively inhibits leukotriene production and mitigates the physiological consequences of their release. The long duration of action observed in the ovalbumin challenge model further underscores its potential as a therapeutic agent.[1]
References
Safety Operating Guide
Proper Disposal of WY-50295: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for WY-50295, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to assume the compound is hazardous. All personnel must wear appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound should be managed as hazardous chemical waste. Adherence to the following procedural steps is mandatory:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and verified. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. As a precaution, this compound waste should be collected in a dedicated and clearly labeled waste container.
-
Container Selection: Use a container that is chemically compatible with this compound. For solid waste, a securely sealable plastic or glass container is appropriate. For liquid waste (if this compound is dissolved in a solvent), use a leak-proof, screw-cap container made of a material resistant to the solvent.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory supervisor
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of laboratory personnel. Ensure the storage area is secure, well-ventilated, and away from sources of ignition or heat.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides general guidelines for laboratory chemical waste accumulation, which should be applied to the disposal of this compound.
| Parameter | Guideline |
| Maximum Container Size | 1 gallon (or 4 liters) for liquids is recommended to minimize spill risk. |
| Satellite Accumulation Area (SAA) Limit | Do not exceed 55 gallons of total hazardous waste per SAA. |
| Storage Time Limit in SAA | Waste containers should be removed from the SAA within 90 days of being filled or when the accumulation start date reaches one year, whichever comes first. |
Logical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Protocol for Handling Unidentified Compounds Such as WY-50295
A comprehensive search has revealed no specific chemical entity publicly cataloged as "WY-50295." This designation may be an internal code, a novel compound, or a misidentified substance. In the absence of a Safety Data Sheet (SDS), researchers must treat the material as potentially hazardous and follow a stringent protocol for handling unknown substances. This guide provides essential, immediate safety and logistical information for managing such situations, ensuring the protection of all laboratory personnel.
Risk Assessment and Precautionary Principle
When dealing with an unknown chemical, the precautionary principle must be applied. This means assuming the substance is hazardous until proven otherwise. A thorough risk assessment should be conducted, considering all potential hazards, including:
-
Toxicity: Acute and chronic toxicity through all routes of exposure (inhalation, ingestion, skin contact).
-
Flammability: Potential for ignition and fire.
-
Reactivity: Instability and potential for hazardous reactions with other substances.
-
Corrosivity: Potential to cause chemical burns to skin, eyes, or respiratory tract.
Personal Protective Equipment (PPE) for Unknown Hazards
The selection of Personal Protective Equipment (PPE) should be based on a "worst-case scenario" risk assessment. The following table summarizes the recommended PPE for handling an unknown compound like this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). | Provides protection against a wide range of potential chemical classes. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes, projectiles, and unknown vapors. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with cartridges appropriate for organic vapors, acid gases, and particulates. | Protects against inhalation of potentially toxic or corrosive aerosols, powders, or vapors. |
| Body Protection | A flame-resistant lab coat, supplemented with a chemically resistant apron. Full-body protection may be required. | Protects skin from contact with the unknown substance and provides a barrier against potential spills. |
| Foot Protection | Closed-toe, chemically resistant safety shoes. | Protects feet from spills and falling objects. |
Operational Plan for Handling Unknown Compounds
A clear, step-by-step operational plan is critical to ensure safety.
-
Designated Area: All handling of the unknown substance should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential fumes or dust.
-
Pre-Handling Check: Before starting work, ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly and that all necessary emergency equipment (spill kit, fire extinguisher, safety shower, and eyewash station) is accessible.
-
Handling Procedures:
-
Work with the smallest possible quantity of the substance.
-
Use tools (spatulas, forceps) to handle the material and avoid direct contact.
-
Keep all containers of the unknown substance sealed when not in use.
-
Avoid any actions that could generate dust or aerosols.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate the work area after handling is complete.
-
Remove and dispose of outer gloves immediately after handling.
-
Wash hands and any exposed skin thoroughly after removing all PPE.
-
Disposal Plan
All waste generated from handling an unknown compound must be treated as hazardous waste.
-
Waste Collection: Collect all disposable PPE, contaminated labware, and residual unknown substance in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should include as much information as is known about the substance (e.g., "Unknown solid, potentially toxic").
-
Storage: Store the hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of unknown chemicals down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert others and contact your institution's EHS office. If trained and equipped, contain the spill using an appropriate spill kit, approaching from upwind.
Workflow for Handling Unknown Chemical Compounds
The following diagram illustrates the logical workflow for safely managing an unknown chemical substance in a laboratory setting.
Caption: Workflow for the safe handling of an unknown chemical compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
